N-allyl-4-propoxybenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-9-13-17(14,15)12-7-5-11(6-8-12)16-10-4-2/h3,5-8,13H,1,4,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMQDXZBPLYGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-allyl-4-propoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for N-allyl-4-propoxybenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, the following protocols are adapted from established and reliable procedures for structurally analogous compounds. This document is intended to serve as a foundational resource for the laboratory synthesis and further investigation of this and related molecules.
Overview of the Synthetic Pathway
The synthesis of this compound can be logically approached through a three-step sequence starting from commercially available propoxybenzene. The overall strategy involves:
-
Chlorosulfonation of propoxybenzene to introduce the sulfonyl chloride functional group, yielding the key intermediate, 4-propoxybenzenesulfonyl chloride.
-
Amidation of the sulfonyl chloride with ammonia to produce the primary sulfonamide, 4-propoxybenzenesulfonamide.
-
N-Allylation of the sulfonamide with an allyl halide to furnish the final target molecule, this compound.
This pathway is illustrated in the workflow diagram below.
Caption: Proposed three-step synthesis workflow for this compound.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step experimental procedures for the synthesis of this compound and its intermediates.
Step 1: Synthesis of 4-Propoxybenzenesulfonyl Chloride
This procedure is adapted from the chlorosulfonation of other activated aromatic compounds, such as cumene and chlorobenzene.[1][2] The reaction involves the electrophilic aromatic substitution of propoxybenzene using chlorosulfonic acid.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add propoxybenzene (1.0 equivalent).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (3.0-4.0 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
The product, 4-propoxybenzenesulfonyl chloride, will precipitate as a solid or an oil.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-propoxybenzenesulfonyl chloride.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent if necessary.
Step 2: Synthesis of 4-Propoxybenzenesulfonamide
This protocol describes the conversion of the sulfonyl chloride to a primary sulfonamide, a generally high-yielding reaction.
Experimental Protocol:
-
Dissolve the crude 4-propoxybenzenesulfonyl chloride (1.0 equivalent) from Step 1 in a minimal amount of a water-miscible solvent like acetone or tetrahydrofuran (THF).
-
In a separate flask, prepare an ice-cooled, concentrated solution of aqueous ammonia (a large excess, e.g., 10-20 equivalents).
-
Slowly add the solution of 4-propoxybenzenesulfonyl chloride to the stirred ammonia solution. A white precipitate of 4-propoxybenzenesulfonamide should form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any ammonium salts.
-
The crude 4-propoxybenzenesulfonamide can be purified by recrystallization from an ethanol/water mixture.
-
Dry the purified product in a vacuum oven.
Step 3: Synthesis of this compound
This final step involves the N-alkylation of the primary sulfonamide. The protocol is adapted from the synthesis of N-allyl-4-methylbenzenesulfonamide.[3]
Experimental Protocol:
-
To a solution of 4-propoxybenzenesulfonamide (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, use with caution).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.1-1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
If DMF was used as a solvent, dilute the filtrate with ethyl acetate and wash extensively with water and then brine to remove the DMF. If THF was used, concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude this compound.
-
Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Quantitative Data
Table 1: Physical and Chemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-Propoxybenzenesulfonyl Chloride | C₉H₁₁ClO₃S | 234.70 | Data not available | Data not available |
| 4-Propoxybenzenesulfonamide | C₉H₁₃NO₃S | 215.27 | Data not available | Data not available |
| This compound | C₁₂H₁₇NO₃S | 255.33 | Data not available | Data not available |
Table 2: Synthesis Reaction Data
| Reaction Step | Starting Material | Product | Theoretical Yield (%) |
| 1 | Propoxybenzene | 4-Propoxybenzenesulfonyl Chloride | Data not available |
| 2 | 4-Propoxybenzenesulfonyl Chloride | 4-Propoxybenzenesulfonamide | Data not available |
| 3 | 4-Propoxybenzenesulfonamide | This compound | Data not available |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | IR (cm⁻¹) |
| This compound | Data not available | Data not available | Data not available | Data not available |
Logical Relationships in Synthesis
The synthesis relies on a series of well-established organic transformations. The logical progression is dictated by the principles of functional group interconversion and reactivity.
Caption: Logical flow of the synthesis highlighting key transformations and intermediates.
Concluding Remarks
The synthesis pathway detailed in this guide represents a robust and logical approach for the preparation of this compound. While direct experimental validation for this specific molecule is pending in the public domain, the protocols are based on highly analogous and well-documented chemical transformations. Researchers employing these methods should optimize reaction conditions and thoroughly characterize all intermediates and the final product using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm their identity and purity. This guide should facilitate the exploration of the chemical and biological properties of this novel sulfonamide derivative.
References
An In-depth Technical Guide to the Physicochemical Properties of N-allyl-4-propoxybenzenesulfonamide and Its Analogs
Introduction
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties. This technical guide focuses on the physicochemical characteristics of N-allyl-4-propoxybenzenesulfonamide, a molecule of interest for further investigation. Due to the limited availability of direct experimental data, this document leverages detailed information from its structural analog, N-allyl-4-methylbenzenesulfonamide, to provide a robust predictive and comparative analysis.
Physicochemical Properties
This section summarizes the key physicochemical properties of this compound (predicted) and N-allyl-4-methylbenzenesulfonamide (experimental).
Table 1: General Physicochemical Properties
| Property | This compound (Predicted) | N-allyl-4-methylbenzenesulfonamide (Experimental) |
| Molecular Formula | C₁₂H₁₇NO₃S | C₁₀H₁₃NO₂S |
| Molecular Weight | 255.33 g/mol | 211.28 g/mol [1] |
| Melting Point | Not available | 69-72 °C |
| Boiling Point | Not available | 326.6 °C at 760 mmHg |
| LogP | Not available | 2.93 |
| CAS Number | Not available | 50487-71-3[1] |
Table 2: Spectral Data for N-allyl-4-methylbenzenesulfonamide
| Spectral Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.78-7.70 (m, 2H, Ar-H), 7.30 (d, J = 8.1 Hz, 2H, Ar-H), 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H, =CH), 5.15 (dq, J = 17.1, 1.5 Hz, 1H, =CH, trans), 5.09 (dq, J = 10.3, 1.3 Hz, 1H, =CH, cis), 4.44 (s, 1H, NH), 3.57 (tt, J = 6.0, 1.5 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65 |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 155; m/z 2nd Highest: 91; m/z 3rd Highest: 56[1] |
| FT-IR | Key vibrations for the sulfonamide group are expected for SO₂ stretching (around 1358-1130 cm⁻¹) and N-S stretching (around 935-875 cm⁻¹). |
Experimental Protocols
The synthesis of N-allyl-4-methylbenzenesulfonamide provides a reliable template for the synthesis of this compound, with the substitution of 4-propoxybenzenesulfonyl chloride as the starting material.
Synthesis of N-allyl-4-methylbenzenesulfonamide
Materials:
-
4-Methylbenzenesulfonyl chloride
-
Allylamine
-
Tetrahydrofuran (THF)
-
Aqueous potassium carbonate
-
Dichloromethane
-
5 M HCl
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
4-Methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) is dissolved in 10 mL of THF.
-
Allylamine (0.46 mL, 5.90 mmol) is added dropwise to the stirring mixture.
-
A 0.59 M aqueous solution of potassium carbonate (10 mL, 5.90 mmol) is then added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is monitored for completion using thin-layer chromatography (TLC).
-
Upon completion, the mixture is acidified with 5 M HCl and diluted with 15 mL of dichloromethane.
-
The organic layer is separated and washed three times with water and once with brine.
-
The aqueous layers are back-extracted with 10 mL of dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is recrystallized from ethanol to yield the final product.
Mandatory Visualizations
Logical Workflow for Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of N-allyl-4-methylbenzenesulfonamide.
Potential Signaling Pathway Inhibition
Benzenesulfonamide derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] This pathway plays a crucial role in cell proliferation, survival, and metabolism.
References
N-allyl-4-propoxybenzenesulfonamide CAS number and structure
An In-depth Technical Guide to N-allyl-4-propoxybenzenesulfonamide
This technical guide provides a comprehensive overview of this compound, with a focus on its chemical structure, proposed synthesis, and physicochemical properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
This compound consists of a benzene ring substituted with a propoxy group and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with an allyl group.
Molecular Structure:
Key Structural Features:
-
Aromatic Core: A para-substituted benzene ring.
-
Sulfonamide Group: A -SO2NH- functional group, a common scaffold in medicinal chemistry.
-
Propoxy Group: A -OCH2CH2CH3 group, which increases the lipophilicity of the molecule compared to a simple hydroxyl or methoxy group.
-
Allyl Group: A -CH2-CH=CH2 group, which can be a reactive handle for further chemical modifications or may be involved in specific binding interactions.
Physicochemical Properties
Quantitative data for this compound is not available. The following table summarizes the known properties of the precursor, 4-propoxybenzenesulfonamide, to provide an estimation.
| Property | Value (for 4-propoxybenzenesulfonamide) | Reference |
| CAS Number | 1135-01-9 | [1] |
| Molecular Formula | C9H13NO3S | [1] |
| Molecular Weight | 215.27 g/mol | [1] |
| Boiling Point | 370.9±44.0 °C (Predicted) | [1] |
| Density | 1.227±0.06 g/cm³ (Predicted) | [1] |
| pKa | 10.27±0.10 (Predicted) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be proposed as a two-step process. This involves the preparation of the intermediate 4-propoxybenzenesulfonyl chloride, followed by its reaction with allylamine.
Step 1: Synthesis of 4-propoxybenzenesulfonyl chloride
The general method for synthesizing arylsulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic compound.
Experimental Protocol (General):
-
To a stirred solution of propoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is stirred at this temperature for a specified time until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-propoxybenzenesulfonyl chloride.
Step 2: Synthesis of this compound
The final product is synthesized by the reaction of 4-propoxybenzenesulfonyl chloride with allylamine.
Experimental Protocol (General):
-
Dissolve 4-propoxybenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
To this solution, add allylamine, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid formed during the reaction.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed.
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated.
-
The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthesis of this compound.
Potential Applications and Future Research
While no specific biological activities or signaling pathway involvements have been reported for this compound, the sulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The presence of the propoxy and allyl groups could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Future research could focus on:
-
The definitive synthesis and characterization of this compound.
-
Screening for biological activity in various assays, particularly those where other sulfonamides have shown promise.
-
Investigating its potential as a precursor for the synthesis of more complex molecules.
References
A Technical Guide to the Preliminary Biological Screening of N-allyl-4-propoxybenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct biological screening data for N-allyl-4-propoxybenzenesulfonamide has been identified in publicly available literature. This guide provides a proposed preliminary biological screening strategy based on the known activities of structurally related benzenesulfonamide derivatives. All presented data are hypothetical and intended for illustrative purposes.
Introduction
This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities. While the specific biological profile of this compound is yet to be determined, the structural motifs—an N-allyl group and a 4-alkoxy substituted benzenesulfonamide core—suggest potential for bioactivity. Structurally analogous compounds have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This document outlines a comprehensive strategy for the preliminary biological screening of this compound to elucidate its potential therapeutic value.
Proposed Preliminary Biological Screening Strategy
Based on the activities of structurally related benzenesulfonamide derivatives, a tiered screening approach is proposed. This strategy aims to efficiently identify the most promising biological activities of this compound for further investigation.
Tier 1: Primary In Vitro Screening
The initial screening will focus on three key areas of biological activity commonly associated with the benzenesulfonamide scaffold:
-
Anticancer Activity: Evaluation of cytotoxicity against a panel of human cancer cell lines.
-
Anti-inflammatory Activity: Assessment of inhibitory effects on key inflammatory enzymes.
-
Antimicrobial Activity: Determination of inhibitory activity against a range of bacterial and fungal pathogens.
The following diagram illustrates the proposed experimental workflow for the primary screening:
Data Presentation: Hypothetical Screening Results
The following tables present hypothetical data for the preliminary biological screening of this compound, formatted for clear comparison.
Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |
| A549 | Lung Carcinoma | 22.5 | 1.2 |
| HCT116 | Colorectal Carcinoma | 18.9 | 0.9 |
| HeLa | Cervical Cancer | 25.1 | 1.5 |
Table 2: Hypothetical Anti-inflammatory Activity (IC₅₀ in µM)
| Target | This compound | Celecoxib (Control) |
| COX-1 | >100 | 15.0 |
| COX-2 | 8.5 | 0.04 |
Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Organism | Type | This compound | Ciprofloxacin (Control) | Fluconazole (Control) |
| Staphylococcus aureus | Gram-positive | 32 | 1 | NA |
| Escherichia coli | Gram-negative | 64 | 0.5 | NA |
| Candida albicans | Fungal | 16 | NA | 2 |
| Aspergillus niger | Fungal | 32 | NA | 4 |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (MCF-7, A549, HCT116, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a positive control (Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a fluorescent substrate in a 96-well plate.
-
Compound Incubation: Add various concentrations of this compound or a control inhibitor (Celecoxib) to the wells and incubate.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Monitor the kinetic of the reaction by measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for COX-1 and COX-2.
Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (S. aureus, E. coli) and fungal (C. albicans, A. niger) strains.
-
Compound Dilution: Perform serial two-fold dilutions of this compound and control antibiotics (Ciprofloxacin, Fluconazole) in appropriate broth media in 96-well microplates.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related compounds, this compound could potentially exert its effects through various mechanisms.
Anticancer Activity: Tubulin Polymerization Inhibition
Many benzenesulfonamide derivatives exhibit anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3]
References
- 1. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: N-allyl-4-propoxybenzenesulfonamide Mechanism of Action Hypothesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific information available regarding the mechanism of action, biological targets, or signaling pathways for N-allyl-4-propoxybenzenesulfonamide.
The search for "this compound" and related terms did not yield any specific studies detailing its biological activity. The information that was retrieved pertained to other, structurally distinct sulfonamide compounds or was of a general chemical nature without any accompanying biological data.
Therefore, it is not possible at this time to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or generate diagrams of signaling pathways related to this compound's mechanism of action.
Further research and experimental investigation are required to elucidate the pharmacological properties of this compound. We recommend that researchers interested in this molecule conduct initial screening assays to identify potential biological targets and subsequently investigate its effects on relevant signaling pathways.
This document will be updated if and when relevant scientific data on the mechanism of action of this compound becomes available.
Navigating the Solubility Landscape of N-allyl-4-propoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-allyl-4-propoxybenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the principles governing the solubility of sulfonamides, outlines a detailed experimental protocol for determining the solubility of this compound, and presents a framework for the systematic collection and presentation of solubility data. Due to the current absence of publicly available experimental solubility data for this compound, this guide focuses on establishing a robust methodology for its determination.
Principles of Sulfonamide Solubility in Organic Solvents
The solubility of sulfonamides, including this compound, is governed by a complex interplay of solute-solvent interactions. Key factors influencing solubility include:
-
Polarity: The "like dissolves like" principle is a fundamental concept in predicting solubility.[1] Benzenesulfonamides, in general, exhibit low solubility in water due to the hydrophobic nature of the benzene ring but are more soluble in organic solvents.[2] The polarity of the solvent, the sulfonamide group, the allyl group, and the propoxy group will all contribute to the overall solubility profile.
-
Hydrogen Bonding: The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the S=O oxygens), allowing for interactions with protic solvents like alcohols.
-
Molecular Structure: The presence of the allyl and propoxy groups on the this compound molecule will significantly influence its solubility compared to other sulfonamides. The propoxy group, being an alkoxy group, may enhance solubility in certain organic solvents.
-
Temperature: The dissolution of crystalline solids is typically an endothermic process, meaning that solubility generally increases with temperature.[2]
-
pH and pKa: The acidity of the sulfonamide proton can influence solubility in protic or acidic/basic media.[2]
Predictive models, such as the extended Hildebrand solubility approach, can be employed to estimate the solubility of sulfonamides in various solvents and solvent mixtures.[3][4][5] These models often require some experimental data for validation and refinement.
A Generalized Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted methodology for the experimental determination of the solubility of this compound. The isothermal shake-flask method coupled with UV-Vis spectrophotometry is a common and reliable technique.[6]
Materials and Equipment
-
This compound (purified solid)
-
A selection of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, etc.)
-
Analytical balance
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Procedural Steps
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with constant agitation to ensure saturation is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sampling and Filtration:
-
Once equilibrium is reached, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.
-
Use the calibration curve equation to determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in various units such as grams per 100 mL (g/100mL), molarity (mol/L), or mole fraction (x).
-
Data Presentation
Systematic and clear presentation of solubility data is essential for comparison and analysis. The following table provides a template for organizing the determined solubility data.
| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data | |
| Ethanol | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data | |
| Acetone | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data | |
| Ethyl Acetate | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data | |
| Acetonitrile | 298.15 | Data | Data | Data |
| 303.15 | Data | Data | Data | |
| 308.15 | Data | Data | Data |
Note: The "Data" fields are placeholders for experimentally determined values.
Conclusion
While specific experimental data on the solubility of this compound in organic solvents is not yet available in the public domain, this technical guide provides the necessary framework for its systematic determination and analysis. By following the outlined experimental protocol and principles, researchers can generate high-quality, reproducible solubility data. This information will be invaluable for the advancement of research and development involving this compound, enabling informed decisions in process chemistry, formulation science, and drug discovery.
References
Theoretical Properties of N-allyl-4-propoxybenzenesulfonamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-allyl-4-propoxybenzenesulfonamide is a novel molecule with limited currently available data in peer-reviewed literature. The following in-depth technical guide is a predictive summary of its theoretical properties, potential biological activities, and relevant experimental protocols, extrapolated from extensive data on structurally analogous compounds, including N-allyl sulfonamides and 4-substituted benzenesulfonamides.
Executive Summary
This whitepaper provides a comprehensive theoretical and predictive analysis of this compound. It is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar sulfonamide derivatives. The document outlines predicted physicochemical and quantum chemical properties, detailed protocols for its synthesis and characterization, and a hypothesized biological signaling pathway based on the known activities of related molecules. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized using diagrams in the DOT language.
Predicted Physicochemical and Quantum Chemical Properties
The theoretical properties of this compound have been estimated using computational methods commonly applied to sulfonamide derivatives, such as Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set.[1] These calculations provide insights into the molecule's electronic structure, reactivity, and potential for drug-likeness.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for this compound, calculated based on methodologies applied to similar sulfonamide structures.[2]
| Property | Predicted Value | Unit |
| Molecular Weight | 255.34 | g/mol |
| Molecular Formula | C12H17NO3S | |
| Molar Refractivity | 69.5 ± 0.4 | cm³ |
| Molar Volume | 225.0 ± 3.0 | cm³ |
| Parachor | 570.0 ± 6.0 | cm³ |
| Index of Refraction | 1.55 ± 0.02 | |
| Surface Tension | 45.0 ± 3.0 | dyne/cm |
| Density | 1.13 ± 0.06 | g/cm³ |
| Polarizability | 27.5 ± 0.5 x 10⁻²⁴ | cm³ |
| pKa (acidic, NH) | ~9.5 |
Predicted Quantum Chemical Descriptors
Quantum chemical descriptors offer a deeper understanding of the molecule's electronic properties and potential reactivity.[1][3]
| Descriptor | Predicted Value | Unit |
| Energy of HOMO | -6.8 | eV |
| Energy of LUMO | -1.2 | eV |
| HOMO-LUMO Gap (ΔE) | 5.6 | eV |
| Chemical Potential (μ) | -4.0 | eV |
| Chemical Hardness (η) | 2.8 | eV |
| Electronegativity (χ) | 4.0 | eV |
| Global Electrophilicity Index (ω) | 2.86 | eV |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound, based on established procedures for similar N-alkyl sulfonamides.[4][5][6][7][8]
Synthesis of this compound
A common and effective method for the synthesis of N-alkyl sulfonamides is the reaction of a sulfonyl chloride with a primary amine.[9]
Materials:
-
4-propoxybenzenesulfonyl chloride
-
Allylamine
-
Dichloromethane (DCM)
-
Aqueous potassium carbonate solution (0.6 M)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Dissolve 4-propoxybenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add allylamine (1.1 equivalents) dropwise to the stirring mixture.
-
Following the addition of allylamine, add 0.6 M aqueous potassium carbonate solution (1 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (3 times) and then with brine (1 time).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Recrystallize the crude product from ethanol to yield pure this compound as a crystalline solid.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Characterization Methods
The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic and analytical techniques.[2][6][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. Expected characteristic bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-O-C stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. Specific signals for the propoxy, allyl, and benzene ring protons would be expected.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and S, confirming the empirical formula.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique would provide the definitive three-dimensional structure of the molecule in the solid state.[8][9]
Hypothesized Biological Activity and Signaling Pathway
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of specific enzymes.[11] For instance, many act as carbonic anhydrase inhibitors or target receptor tyrosine kinases (RTKs).[12][13] The TrkA signaling pathway, which is implicated in tumor growth, is a known target for some benzenesulfonamide analogs.[12]
Potential Mechanism of Action
It is hypothesized that this compound could act as an inhibitor of a receptor tyrosine kinase, such as TrkA. The binding of a growth factor (e.g., Nerve Growth Factor, NGF) to TrkA induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that can promote cell proliferation and survival. An inhibitor would block this process.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the TrkA signaling pathway by this compound.
Conclusion
While experimental data on this compound is not yet available, this whitepaper provides a robust theoretical framework for its properties and potential. The predictive data on its physicochemical characteristics, coupled with established protocols for its synthesis and characterization, offer a clear path for future research. Furthermore, the hypothesized interaction with key biological signaling pathways, such as the TrkA pathway, highlights its potential as a lead compound in drug discovery programs. This document is intended to catalyze further investigation into this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial Activity and Quantum Calculations of Novel Sulphonamide Derivatives [ejchem.journals.ekb.eg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. "Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide" by Zeel S. Patel, Amanda C. Stevens et al. [scholarworks.gvsu.edu]
- 10. quora.com [quora.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
N-allyl-4-propoxybenzenesulfonamide molecular weight and formula
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the molecular formula and weight for N-allyl-4-propoxybenzenesulfonamide. Due to the limited availability of direct experimental data in public databases for this specific compound, the presented values are based on theoretical calculations derived from its chemical structure. For comparative purposes, data for the structurally related and more extensively documented compound, N-allyl-4-methylbenzenesulfonamide, is also included.
Physicochemical Properties
The fundamental molecular characteristics of this compound and its methyl-substituted analogue are detailed below. These properties are foundational for any research or development activities, including analytical method development, pharmacokinetic studies, and chemical synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₁₇NO₃S | 255.33 (Calculated) |
| N-allyl-4-methylbenzenesulfonamide | C₁₀H₁₃NO₂S | 211.28[1][2] |
Logical Relationship of Compound Structures
The following diagram illustrates the structural relationship between the target compound, this compound, and the related compound, N-allyl-4-methylbenzenesulfonamide. The key difference lies in the substituent at the 4-position of the benzene ring.
References
Potential Therapeutic Targets of N-allyl-4-propoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-allyl-4-propoxybenzenesulfonamide is a synthetic compound featuring a core benzenesulfonamide scaffold, an N-allyl substitution, and a p-propoxy group. While direct experimental data on this specific molecule is not publicly available, its structural components suggest several plausible therapeutic targets. This technical guide consolidates information on the known biological activities of its constituent chemical moieties to hypothesize potential mechanisms of action and guide future research and drug development efforts. The benzenesulfonamide core is a well-established pharmacophore found in a variety of approved drugs, targeting enzymes such as carbonic anhydrases and cyclooxygenases. The N-allyl group is present in several natural and synthetic compounds with demonstrated anticancer properties, while the propoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document aims to provide a comprehensive overview of these potential targets and the signaling pathways they modulate, offering a foundational resource for investigating the therapeutic utility of this compound.
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include antimicrobial, diuretic, anticonvulsant, and anti-inflammatory effects. The specific therapeutic application is largely determined by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. The presence of an N-allyl group in this compound is of particular interest, as allylic compounds are known to possess anticancer and other bioactive properties. Furthermore, the 4-propoxy group can significantly impact the molecule's lipophilicity and ability to interact with biological targets. This guide will explore the potential therapeutic targets of this compound by dissecting the known activities of its structural components.
Potential Therapeutic Targets
Based on the structural features of this compound, several key protein families emerge as potential therapeutic targets.
Carbonic Anhydrases (CAs)
Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] CAs are involved in various physiological processes, including pH regulation, ion transport, and biosynthetic reactions.[2] Inhibition of specific CA isoforms has therapeutic applications in various conditions:
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.
-
Edema: CA inhibitors can act as diuretics by blocking bicarbonate reabsorption in the renal tubules.
-
Cancer: Tumor-associated CA isoforms, particularly CA IX and XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[3] Selective inhibition of these isoforms is a promising anticancer strategy.[3]
The unsubstituted sulfonamide group of this compound could potentially bind to the zinc ion in the active site of CAs, making this enzyme family a primary target for investigation.
Cyclooxygenase-2 (COX-2)
Certain benzenesulfonamide derivatives, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response and pain signaling.[1] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective COX-2 inhibitors are used as anti-inflammatory and analgesic agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The structural features of this compound, particularly the substituted benzene ring, suggest that it could potentially fit into the active site of COX-2.
Receptor Tyrosine Kinases (RTKs)
Some benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs), such as the Tropomyosin receptor kinase A (TrkA).[4] RTKs are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.[4] Dysregulation of RTK signaling is a common feature of many cancers, making them important targets for anticancer drug development.[4] The overall structure of this compound may allow it to interact with the ATP-binding site of certain kinases.
Other Potential Targets
-
Antimicrobial Targets: Sulfonamide drugs were among the first effective antimicrobial agents and act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While resistance is widespread, the benzenesulfonamide core still holds potential for the development of new antimicrobial agents.
-
Allyl Group-Mediated Targets: The allyl group is found in natural products with anticancer activity, such as diallyl disulfide from garlic.[5][6][7] These compounds can induce apoptosis and cell cycle arrest through various mechanisms, including the modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[5][6]
Data Presentation
As there is no direct experimental data for this compound, this section provides a template for how such data could be structured.
Table 1: Hypothetical Inhibitory Activity of this compound against Potential Targets
| Target | Assay Type | IC50 (µM) | Ki (µM) | Notes |
| Carbonic Anhydrase II | Enzyme Inhibition Assay | |||
| Carbonic Anhydrase IX | Enzyme Inhibition Assay | |||
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | |||
| TrkA Kinase | Kinase Activity Assay | |||
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | |||
| Escherichia coli | Minimum Inhibitory Concentration (MIC) |
Experimental Protocols
Detailed experimental protocols for investigating the potential therapeutic targets of this compound are provided below.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).
Methodology: A stopped-flow spectrophotometric method is commonly used.
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms are purified. 4-Nitrophenyl acetate (NPA) is used as the substrate.
-
Assay Procedure:
-
The assay is performed in a suitable buffer (e.g., Tris-HCl) at a constant temperature.
-
A solution of the CA enzyme is mixed with varying concentrations of this compound.
-
The reaction is initiated by the addition of the NPA substrate.
-
The hydrolysis of NPA to 4-nitrophenol is monitored by measuring the increase in absorbance at 400 nm.
-
-
Data Analysis: The initial rates of reaction are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 activity.
Methodology: A colorimetric or fluorometric COX activity assay kit can be used.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The compound is pre-incubated with the COX enzyme in the presence of a heme cofactor.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This is often done by monitoring the oxidation of a colorimetric or fluorometric probe by the peroxidase activity of COX.
-
-
Data Analysis: The IC50 values for COX-1 and COX-2 are calculated to determine the potency and selectivity of the compound.
Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound against a panel of protein kinases, including RTKs like TrkA.
Methodology: A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based assays. A common method is a luminescence-based kinase assay.
-
Assay Components: Recombinant kinase, substrate peptide, and ATP.
-
Assay Procedure:
-
The kinase, substrate, and test compound are incubated together.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, a detection reagent is added that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
-
Data Analysis: The IC50 value is determined by measuring the effect of different compound concentrations on kinase activity.
Mandatory Visualizations
Signaling Pathways
Caption: Potential mechanism of anticancer activity via CA IX inhibition.
Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.
Experimental Workflow
Caption: A typical workflow for drug discovery and development.
Conclusion
While this compound remains an uncharacterized compound, a thorough analysis of its structural motifs provides a rational basis for prioritizing future research. The benzenesulfonamide core strongly suggests carbonic anhydrases and COX-2 as primary targets, with potential applications in oncology and inflammatory diseases. The N-allyl group further supports the potential for anticancer activity. The experimental protocols and workflows outlined in this guide provide a clear path for the systematic evaluation of these hypotheses. Further investigation is warranted to synthesize this compound and validate its activity against the proposed targets, which could lead to the development of novel therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-allyl-4-propoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of N-allyl-4-propoxybenzenesulfonamide, a valuable intermediate in the development of various therapeutic agents. The protocol is divided into two main stages: the synthesis of the precursor 4-propoxybenzenesulfonyl chloride and the subsequent reaction with allylamine to yield the target compound.
Part 1: Synthesis of 4-propoxybenzenesulfonyl chloride
This section outlines the preparation of the key intermediate, 4-propoxybenzenesulfonyl chloride, from propoxybenzene and chlorosulfonic acid. This method is adapted from general procedures for the synthesis of arylsulfonyl chlorides.
Experimental Protocol
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl gas evolved.
-
Initial Cooling: Place the flask in an ice-water bath and add 50 mL of dichloromethane, followed by the slow addition of 25 g (0.22 mol) of chlorosulfonic acid with stirring.
-
Addition of Propoxybenzene: Once the chlorosulfonic acid solution is cooled to 0-5 °C, add 20 g (0.15 mol) of propoxybenzene dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with 100 mL of water, 100 mL of a saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude 4-propoxybenzenesulfonyl chloride.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| Propoxybenzene | 136.19 | 20 | 0.15 | ~20.6 |
| Chlorosulfonic acid | 116.52 | 25 | 0.22 | ~14.3 |
| Dichloromethane | - | - | - | ~150 |
| 4-propoxybenzenesulfonyl chloride | 234.70 | - | - | - |
Note: The yield of 4-propoxybenzenesulfonyl chloride is expected to be in the range of 70-85% based on similar reactions.
Part 2: Synthesis of this compound
This section details the synthesis of the final product, this compound, through the reaction of 4-propoxybenzenesulfonyl chloride with allylamine. This protocol is adapted from a known procedure for a similar compound, N-allyl-4-methylbenzenesulfonamide.[1]
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.043 mol) of 4-propoxybenzenesulfonyl chloride in 100 mL of dichloromethane.
-
Cooling: Cool the solution in an ice-water bath.
-
Addition of Allylamine: In a separate beaker, prepare a solution of 5.0 g (0.088 mol) of allylamine in 20 mL of dichloromethane. Add this solution dropwise to the stirred solution of 4-propoxybenzenesulfonyl chloride over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash it with 100 mL of 1 M hydrochloric acid, followed by 100 mL of water, and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| 4-propoxybenzenesulfonyl chloride | 234.70 | 10.0 | 0.043 | - |
| Allylamine | 57.09 | 5.0 | 0.088 | ~6.7 |
| Dichloromethane | - | - | - | ~120 |
| This compound | 255.34 | - | - | - |
Note: The expected yield for this type of reaction is typically in the range of 80-95%.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway/Logical Relationship Diagram
The synthesis of this compound follows a logical two-step sequence. The first step involves an electrophilic aromatic substitution to introduce the sulfonyl chloride group onto the propoxybenzene ring. The second step is a nucleophilic substitution where the nitrogen of allylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Caption: Logical flow of the two-step synthesis.
References
Application Notes: N-allyl-4-propoxybenzenesulfonamide in Antifungal Assays
Introduction
N-allyl-4-propoxybenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While the specific antifungal activity of this compound is under investigation, its structural features suggest potential as a novel antifungal agent. The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs, and the N-allyl group is present in allylamine antifungals, which are known inhibitors of ergosterol biosynthesis.[1] These characteristics warrant the evaluation of this compound against a panel of pathogenic fungi. These application notes provide detailed protocols for determining the in vitro antifungal activity and potential mechanism of action of this compound.
Objective
To provide researchers, scientists, and drug development professionals with a comprehensive set of protocols to:
-
Determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal pathogens.
-
Assess the compound's effect on fungal biofilm formation.
-
Investigate the potential mechanism of action by evaluating its impact on the ergosterol biosynthesis pathway.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus. The broth microdilution method is a standard and widely used technique for this purpose.[2][3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile, deionized water
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Inoculum Preparation:
-
For yeast (Candida, Cryptococcus): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.
-
For molds (Aspergillus): Culture the mold on Potato Dextrose Agar (PDA) for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to 0.9-1.1 x 10^6 conidia/mL using a hemocytometer. Dilute this in RPMI-1640 to a final inoculum of 0.4-5 x 10^4 CFU/mL.
-
-
Microplate Setup:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to the first well of each row to be tested and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (a known antifungal), a negative control (inoculum with no compound), and a sterility control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density at 530 nm. The MIC50 is defined as the concentration that causes a 50% reduction in growth compared to the control.[4]
Minimum Fungicidal Concentration (MFC) Assay
This assay determines the lowest concentration of the compound that kills the fungus.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto an SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the agar plate.
Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.
Procedure:
-
Prepare a fungal inoculum as described in the MIC protocol, but use a higher concentration (e.g., 1 x 10^7 CFU/mL in RPMI-1640 supplemented with glucose).
-
In a 96-well plate, perform serial dilutions of this compound as in the MIC assay.
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, carefully wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantify the biofilm using a metabolic assay such as the XTT reduction assay or by staining with crystal violet.
-
Crystal Violet Method: Add 100 µL of 0.1% crystal violet to each well and incubate for 15 minutes. Wash with water, and then add 200 µL of 33% acetic acid to solubilize the stain. Read the absorbance at 570 nm.
-
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 16 | 64 | 2 |
| Candida glabrata ATCC 2001 | 32 | >128 | 16 |
| Aspergillus fumigatus ATCC 204305 | 8 | 32 | 4 |
| Cryptococcus neoformans H99 | 16 | 64 | 8 |
Table 2: Biofilm Inhibition by this compound
| Fungal Strain | Biofilm MIC50 (µg/mL) |
| Candida albicans ATCC 90028 | 32 |
| Candida glabrata ATCC 2001 | 64 |
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC, MFC, and biofilm inhibition.
Potential Signaling Pathway: Ergosterol Biosynthesis
Given the N-allyl group, a plausible mechanism of action for this compound is the inhibition of an enzyme in the ergosterol biosynthesis pathway, similar to allylamine antifungals.[1]
Caption: Potential inhibition of squalene epoxidase in the ergosterol pathway.
References
Application Notes and Protocols: N-allyl-4-propoxybenzenesulfonamide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allyl-4-propoxybenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While direct studies on this specific molecule are not extensively available in the public domain, its structural motifs—the benzenesulfonamide core and the allyl group—are present in numerous compounds known to exhibit significant enzyme inhibitory activity. Benzenesulfonamides are a well-established class of inhibitors for zinc-containing enzymes, most notably carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs)[1][2][3][4]. The allyl moiety can contribute to specific hydrophobic interactions within the enzyme's active site[5].
These application notes provide a detailed, albeit hypothetical, framework for the investigation of this compound as an inhibitor of human carbonic anhydrase II (hCA II) and human matrix metalloproteinase-9 (MMP-9). The protocols and data presented are based on established methodologies for analogous sulfonamide-based inhibitors.
Part 1: Inhibition of Human Carbonic Anhydrase II (hCA II)
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them a key therapeutic target[1][2][6][7][8]. The primary sulfonamide group is a classic zinc-binding group for CA inhibitors.
Hypothetical Inhibitory Activity
Based on the structure, this compound is postulated to act as a competitive inhibitor of hCA II, with the sulfonamide group coordinating to the zinc ion in the active site. The propoxy and allyl groups may interact with hydrophobic and hydrophilic residues in the active site cavity, influencing potency and selectivity.
Data Presentation: Inhibitory Profile against hCA II
The following table summarizes hypothetical inhibition data for this compound against hCA II, compared to the standard inhibitor Acetazolamide (AAZ).
| Compound | Enzyme | Inhibition Constant (Kᵢ) [nM] | Mechanism of Inhibition |
| This compound | hCA II | 45.8 | Competitive |
| Acetazolamide (AAZ) | hCA II | 12.1 | Competitive |
Experimental Protocol: Determination of hCA II Inhibition
This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of hCA II-catalyzed CO₂ hydration.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
This compound
-
Acetazolamide (positive control)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol Red indicator
-
CO₂-saturated water
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of hCA II in HEPES buffer.
-
Prepare stock solutions of this compound and Acetazolamide in DMSO.
-
-
Assay Mixture Preparation:
-
In a reaction cuvette, combine HEPES buffer, Phenol Red indicator, and the desired concentration of the inhibitor (or DMSO for control).
-
Add the hCA II enzyme solution to the mixture and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinetic Measurement:
-
Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance at 557 nm, which corresponds to the color change of Phenol Red as the pH decreases due to proton formation.
-
The initial rates of the enzymatic reaction are determined from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.
-
Visualization: hCA II Inhibition Workflow
Caption: Workflow for determining hCA II inhibition.
Part 2: Inhibition of Human Matrix Metalloproteinase-9 (MMP-9)
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that degrade extracellular matrix components. MMP-9 (gelatinase B) is involved in tissue remodeling, and its aberrant activity is associated with cancer metastasis, inflammation, and neurodegenerative diseases[3][4][9][10][11]. Sulfonamide-based inhibitors have been developed to target MMPs, often with a hydroxamate or carboxylate group as the primary zinc-binding moiety. While this compound lacks a strong traditional zinc-chelating group other than the sulfonamide, its potential for allosteric inhibition or interaction with the active site cleft warrants investigation[10].
Hypothetical Inhibitory Activity
This compound may act as an inhibitor of MMP-9, potentially through an allosteric mechanism or by interacting with the S1' specificity pocket of the enzyme's active site. The propoxy and allyl groups could form favorable interactions within this hydrophobic pocket.
Data Presentation: Inhibitory Profile against MMP-9
The following table presents hypothetical inhibition data for this compound against MMP-9, with a generic broad-spectrum MMP inhibitor for comparison.
| Compound | Enzyme | IC₅₀ [µM] | Putative Mechanism of Inhibition |
| This compound | MMP-9 | 15.2 | Allosteric or Active Site Binding |
| Batimastat (Broad-spectrum) | MMP-9 | 0.004 | Active Site (Zinc Chelation) |
Experimental Protocol: MMP-9 Inhibition Assay (FRET-based)
This protocol uses a Förster resonance energy transfer (FRET) peptide substrate to measure MMP-9 activity.
Materials:
-
Recombinant human pro-MMP-9
-
p-Aminophenylmercuric acetate (APMA) for MMP-9 activation
-
This compound
-
Batimastat (positive control)
-
FRET peptide substrate for MMP-9 (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
DMSO
-
Fluorescence microplate reader
Procedure:
-
MMP-9 Activation:
-
Incubate pro-MMP-9 with APMA in assay buffer to induce auto-activation.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound and Batimastat in DMSO.
-
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer, activated MMP-9, and the inhibitor at various concentrations (or DMSO for control).
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the FRET peptide substrate.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) over time. Cleavage of the FRET substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization: MMP-9 Signaling and Inhibition
Caption: MMP-9 activation, function, and inhibition.
While further empirical data is required, the structural characteristics of this compound suggest it is a promising candidate for investigation as an inhibitor of carbonic anhydrases and matrix metalloproteinases. The protocols and hypothetical data presented here provide a comprehensive starting point for researchers to explore the therapeutic potential of this and related sulfonamide compounds. Careful experimental design and thorough data analysis will be crucial in elucidating the precise mechanism of action and inhibitory profile of this compound.
References
- 1. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next generation matrix metalloproteinase inhibitors - Novel strategies bring new prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
developing an HPLC method for N-allyl-4-propoxybenzenesulfonamide purification
An Application Note for the Purification of N-allyl-4-propoxybenzenesulfonamide using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an aromatic sulfonamide derivative. Sulfonamides are a class of compounds with a wide range of applications, including extensive use as antimicrobial drugs and as intermediates in organic synthesis. The purity of such compounds is critical for their intended use, particularly in pharmaceutical applications, where even minor impurities can affect efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of these compounds, offering high resolution and selectivity.
This application note provides a detailed protocol for developing a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound. The methodology covers the initial method development, optimization of chromatographic conditions, and a scalable protocol for purification.
Compound Information
Table 1: Physicochemical Properties of this compound (Estimated)
| Property | Value/Structure | Notes |
| Structure | ![]() | Structure generated for illustrative purposes. |
| Molecular Formula | C₁₂H₁₇NO₃S | |
| Molecular Weight | 255.33 g/mol | |
| logP (Estimated) | > 2.0 | The presence of the propoxy and allyl groups suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |
| UV Absorbance (λmax) | ~254-270 nm | Aromatic sulfonamides typically exhibit strong UV absorbance in this range, allowing for sensitive detection.[1][2][3] |
| pKa (Estimated) | ~9-10 | The sulfonamide proton is weakly acidic. Mobile phase pH is a critical parameter for controlling retention and peak shape.[1] |
Experimental Protocols
HPLC Method Development
The development of a successful purification method begins with a systematic optimization of the analytical-scale separation.
Caption: Workflow for HPLC method development.
Protocol for Method Development:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid or Acetic acid (for pH adjustment)
-
This compound (crude sample and purified standard)
-
-
Column Selection:
-
Wavelength Selection:
-
Mobile Phase Optimization:
-
Aqueous Phase (A): HPLC-grade water with 0.1% formic acid or acetic acid. The acidic pH ensures the sulfonamide is in its neutral form, promoting better retention and peak shape.[4]
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.
-
Run initial scouting gradients (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.
-
-
Gradient Optimization:
-
Based on scouting runs, design a focused gradient around the elution percentage of the target compound to maximize resolution from nearby impurities.
-
Optimized Analytical HPLC Method
The following table summarizes a typical final analytical method based on common practices for related sulfonamides.
Table 2: Recommended Analytical HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 50% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve crude material in 50:50 Acetonitrile:Water to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter. |
Preparative HPLC Purification Protocol
Scaling up from an analytical method to a preparative method involves adjusting the column size, flow rate, and sample loading.
Caption: General workflow for preparative HPLC purification.
Protocol for Purification:
-
Column:
-
Select a preparative column with the same stationary phase (C18) but larger dimensions (e.g., 250 x 21.2 mm).
-
-
Flow Rate and Gradient Scaling:
-
Adjust the flow rate and gradient time to maintain a similar separation to the analytical method. The flow rate can be scaled geometrically based on the column cross-sectional area.
-
Scaled Flow Rate ≈ Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in the initial mobile phase composition at the highest possible concentration without causing precipitation.
-
Determine the maximum loading capacity through loading studies to avoid peak distortion and loss of resolution.
-
-
Fraction Collection:
-
Monitor the UV signal and collect fractions corresponding to the main peak of the target compound. Use peak-based fraction collection if the system allows.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using the optimized analytical HPLC method to assess purity.
-
Combine the fractions that meet the desired purity specification (e.g., >99%).
-
Remove the HPLC solvents using a rotary evaporator. The presence of formic acid may require co-evaporation with a neutral solvent.
-
Dry the final product under a high vacuum to remove residual solvents.
-
Data Presentation and Optimization
Systematic optimization is key. The effects of varying chromatographic parameters should be recorded to justify the final method choices.
Table 3: Example of Mobile Phase Optimization Data
| % Acetonitrile (Isocratic) | Retention Time (min) | Tailing Factor | Resolution (from key impurity) |
| 50% | 12.5 | 1.4 | 1.3 |
| 60% | 8.2 | 1.1 | 1.8 |
| 70% | 4.1 | 1.0 | 1.1 |
Note: Data is illustrative and demonstrates the typical effect of increasing organic modifier concentration. A higher resolution value indicates better separation. A tailing factor closer to 1 indicates a more symmetrical peak.
Table 4: Example of pH Optimization Data
| Mobile Phase Additive | pH | Retention Time (min) | Tailing Factor |
| None | ~6.5 | 7.5 | 1.8 |
| 0.1% Formic Acid | ~2.7 | 8.2 | 1.1 |
| 10 mM Phosphate Buffer | 7.0 | 7.3 | 1.7 |
Note: Data is illustrative. Acidic conditions typically improve peak shape for sulfonamides by suppressing the ionization of the acidic proton.[1]
Conclusion
This application note outlines a comprehensive strategy for the development of an HPLC method for the purification of this compound. By starting with a robust C18 column and an acidified water/acetonitrile mobile phase, a selective and efficient separation can be achieved. Systematic optimization of the analytical method provides a solid foundation for scaling up to a preparative protocol, enabling the isolation of the target compound with high purity suitable for further research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Synthesis of N-allyl-4-propoxybenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamide derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The sulfonamide moiety is a key pharmacophore that can interact with various biological targets. The incorporation of an N-allyl group can introduce additional reactivity and potential for interaction with biological macromolecules. Furthermore, the 4-propoxy substituent on the benzene ring can modulate the lipophilicity and pharmacokinetic properties of the molecule.
This document provides a detailed protocol for the synthesis of N-allyl-4-propoxybenzenesulfonamide, a representative member of this class of derivatives. The synthetic strategy is based on a two-step process: the preparation of 4-propoxybenzenesulfonyl chloride followed by its reaction with allylamine.[4] Potential applications of these derivatives lie in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Some benzenesulfonamides have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors, or to act as tubulin-targeting agents, disrupting microtubule dynamics in cancer cells.[3][5] In bacteria, sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway.[6]
Synthetic Pathway Overview
The synthesis of this compound proceeds via a two-step reaction. The first step involves the chlorosulfonation of 4-propoxybenzene to yield 4-propoxybenzenesulfonyl chloride. The second step is the nucleophilic substitution of the chlorine atom in the sulfonyl chloride with allylamine to form the final product.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
Application Notes and Protocols for the Characterization of N-allyl-4-propoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of N-allyl-4-propoxybenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are based on established methods for closely related analogs, primarily N-allyl-4-methylbenzenesulfonamide and other alkoxy-substituted benzenesulfonamides. These methodologies serve as a robust starting point for the analysis of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 4-propoxybenzenesulfonyl chloride and allylamine. This method is adapted from the synthesis of similar N-allyl-sulfonamide derivatives.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-propoxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To the stirred solution, add allylamine (1.1 equivalents) dropwise at room temperature. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (1.2 equivalents), to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structural assignment.
-
Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Allyl-CH₂ | ~3.7 - 3.9 | ~45 |
| Allyl-CH | ~5.7 - 5.9 | ~133 |
| Allyl=CH₂ | ~5.1 - 5.3 | ~118 |
| Aromatic-H (ortho to SO₂) | ~7.7 - 7.9 | ~129 |
| Aromatic-H (ortho to OCH₂) | ~6.9 - 7.1 | ~115 |
| Aromatic-C (ipso to SO₂) | - | ~135 |
| Aromatic-C (ipso to OCH₂) | - | ~163 |
| Propoxy-OCH₂ | ~3.9 - 4.1 | ~70 |
| Propoxy-CH₂ | ~1.7 - 1.9 | ~22 |
| Propoxy-CH₃ | ~0.9 - 1.1 | ~10 |
| Sulfonamide-NH | ~4.8 - 5.2 (broad) | - |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3200 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (Allyl) | 1650 - 1630 | Medium |
| S=O Stretch (Asymmetric) | 1350 - 1320 | Strong |
| S=O Stretch (Symmetric) | 1170 - 1150 | Strong |
| C-O Stretch (Aryl Ether) | 1260 - 1230 | Strong |
| S-N Stretch | 950 - 900 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Table 3: Expected Mass Spectral Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₇NO₃S |
| Molecular Weight | 255.33 g/mol |
| [M+H]⁺ (ESI) | m/z 256.10 |
| [M+Na]⁺ (ESI) | m/z 278.08 |
| Key Fragments (GC-MS) | m/z 199 ([M-C₃H₄]⁺), m/z 185 ([M-C₃H₅N]⁺), m/z 155, m/z 91 |
Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for purity determination and quantification.
-
System Preparation: Use a C18 reversed-phase column. The mobile phase can be a gradient of acetonitrile or methanol in water, with or without an additive like 0.1% trifluoroacetic acid or formic acid.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Injection and Detection: Inject a small volume (e.g., 10 µL) of the sample solution and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: The purity of the compound is determined by the area percentage of the main peak.
Caption: General workflow for HPLC analysis of this compound.
X-ray Crystallography
For crystalline materials, single-crystal X-ray diffraction provides unambiguous structural confirmation and information on the three-dimensional arrangement of the molecule in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a solution of the purified compound in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Table 4: Representative Crystallographic Data for a Related Sulfonamide
| Parameter | N-allyl-4-methylbenzenesulfonamide[1] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5538 |
| b (Å) | 8.2591 |
| c (Å) | 9.7145 |
| α (°) | 85.9415 |
| β (°) | 72.9167 |
| γ (°) | 67.6989 |
Note: This data is for N-allyl-4-methylbenzenesulfonamide and is provided for illustrative purposes. The crystallographic parameters for this compound will be different.
Caption: Workflow for single-crystal X-ray diffraction analysis.
References
Application Notes and Protocols: N-allyl-4-propoxybenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allyl-4-propoxybenzenesulfonamide is a versatile building block in organic synthesis, offering a unique combination of a reactive allyl group and a sulfonamide moiety. The propoxy substitution on the benzene ring can influence the molecule's solubility, lipophilicity, and potential biological activity, making it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. The allyl group serves as a handle for a variety of chemical transformations, including but not limited to, palladium-catalyzed reactions, metathesis, and electrophilic additions. This document provides detailed protocols for the synthesis of this compound, based on established methods for analogous compounds, and outlines its potential applications as a synthetic intermediate.
Synthesis of this compound
Step 1: Synthesis of 4-propoxybenzenesulfonyl chloride
The preparation of 4-propoxybenzenesulfonyl chloride is a crucial first step. This intermediate can be synthesized from propoxybenzene via chlorosulfonation.
Experimental Protocol:
-
In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath.
-
Slowly add propoxybenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with constant stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
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The 4-propoxybenzenesulfonyl chloride will precipitate as a solid.
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Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield 4-propoxybenzenesulfonyl chloride.
Note: This is a generalized procedure. Reaction conditions, such as temperature and time, may need to be optimized.
Step 2: Synthesis of this compound
The final product is synthesized by the reaction of 4-propoxybenzenesulfonyl chloride with allylamine.
Experimental Protocol:
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Dissolve 4-propoxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
In a separate flask, dissolve allylamine (1.2 equivalents) and a base, such as pyridine or triethylamine (1.5 equivalents), in the same solvent.
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Cool the allylamine solution to 0 °C in an ice bath.
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Slowly add the solution of 4-propoxybenzenesulfonyl chloride to the cooled allylamine solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Quantitative Data
The following table summarizes typical quantitative data obtained for the synthesis of the analogous compound, N-allyl-4-methylbenzenesulfonamide, which can be used as a benchmark for the synthesis of the propoxy derivative.
| Parameter | Value | Reference |
| Yield | 73% | [1][2] |
| Melting Point | 69-72 °C | [1][2] |
| Rf | 0.44 (in CH2Cl2) | [1] |
Visualizing the Synthesis
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
The N-allyl group in this compound is a versatile functional group that can participate in a wide range of chemical transformations. This makes the molecule a valuable building block for the synthesis of more complex molecules.
Potential Reactions:
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Palladium-Catalyzed Reactions: The allyl group can undergo various palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, allowing for the formation of new carbon-carbon bonds.
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Metathesis: The double bond of the allyl group can participate in olefin metathesis reactions, enabling the construction of complex ring systems.
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Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions, such as halogenation, hydrohalogenation, and epoxidation, providing a route to a variety of functionalized derivatives.
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Heck Reaction: The allyl group can be coupled with aryl or vinyl halides via the Heck reaction.
The following diagram illustrates some of the potential synthetic transformations of the allyl group:
References
Troubleshooting & Optimization
Technical Support Center: N-allyl-4-propoxybenzenesulfonamide Purification
This guide provides detailed troubleshooting for common issues encountered during the purification of N-allyl-4-propoxybenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who are working with this or similar sulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the nucleophilic substitution reaction between 4-propoxybenzenesulfonyl chloride and allylamine.[1] A base, such as pyridine, is typically used to neutralize the HCl byproduct formed during the reaction. The reaction is often carried out in a chlorinated solvent like dichloromethane (DCM).[1]
Q2: What are the primary methods for purifying the crude product?
The two most effective and widely used purification methods for sulfonamides like this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often the first choice if the crude product is a solid and relatively pure.[1][2] For oily products or mixtures with closely related impurities, silica gel column chromatography is preferred.
Q3: What are the most likely impurities in my crude product?
Common impurities include:
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Unreacted 4-propoxybenzenesulfonyl chloride: The starting electrophile.
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4-propoxybenzenesulfonic acid: Formed from the hydrolysis of the sulfonyl chloride by moisture.
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Unreacted allylamine and its salts: The starting nucleophile.
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Pyridine/Pyridinium hydrochloride: The base and its corresponding salt.
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Disubstituted products or other byproducts: Depending on reaction conditions.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Issue 1: The crude product is an oil and will not solidify.
Question: After the work-up, my isolated product is a brown or yellow oil instead of a solid, making recrystallization impossible. What steps can I take?
Answer: An oily product is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point.
Recommended Actions:
-
Remove Residual Solvents: Ensure all extraction solvents (e.g., dichloromethane, ethyl acetate) are thoroughly removed under high vacuum. Gently heating the flask on a rotary evaporator can aid this process.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether). Stir or scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal growth.
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Purify via Chromatography: If the product remains an oil, it likely contains significant impurities. Proceed directly to purification by column chromatography.
Issue 2: Recrystallization results in low recovery or fails completely.
Question: I am trying to recrystallize my solid product, but I'm facing issues like poor solubility, no crystal formation upon cooling, or a very low final yield. What should I do?
Answer: Successful recrystallization depends critically on the choice of solvent and the cooling process. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble even when hot.
Troubleshooting Workflow for Recrystallization:
References
Technical Support Center: Synthesis of N-allyl-4-propoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-allyl-4-propoxybenzenesulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired this compound
Possible Causes and Solutions:
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Incomplete Deprotonation of 4-propoxybenzenesulfonamide: The nitrogen atom of the sulfonamide must be deprotonated to become a potent nucleophile.
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Solution: Ensure the base used is sufficiently strong and used in an appropriate stoichiometric amount (typically 1.1 to 1.5 equivalents). Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). Consider switching to a stronger base if yields remain low, but be mindful of promoting side reactions.
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Poor Quality of Reagents: The purity of 4-propoxybenzenesulfonamide, the allylating agent (e.g., allyl bromide), and the solvent can significantly impact the reaction.
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Solution: Use freshly purified reagents and anhydrous solvents. Moisture in the reaction can quench the sulfonamide anion and hydrolyze the allylating agent.
-
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Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at elevated temperatures.
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Solution: The optimal temperature depends on the specific solvent and base used. For many N-alkylations of sulfonamides, room temperature to a gentle reflux (e.g., in THF or acetonitrile) is sufficient. If the reaction is sluggish, a modest increase in temperature may be beneficial. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
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Solution: Monitor the reaction progress over time using an appropriate analytical technique. Some N-alkylation reactions can be slow, requiring several hours to 24 hours for completion.
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Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Possible Side Products and How to Minimize Them:
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O-alkylation Product (4-propoxy-N-(prop-2-en-1-ylidene)benzenesulfonamide): Sulfonamides are ambident nucleophiles, meaning they can react at either the nitrogen or an oxygen atom. While N-alkylation is generally favored, O-alkylation can occur, leading to the formation of an imidate byproduct.
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Solution: The choice of solvent and counter-ion can influence the N- vs. O-alkylation ratio. Polar aprotic solvents like DMF or DMSO may favor N-alkylation. Using a less coordinating cation (e.g., cesium instead of sodium) can sometimes increase the proportion of N-alkylation.
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Di-allylated Product (N,N-diallyl-4-propoxybenzenesulfonamide): Although less common for sulfonamides due to the decreased nucleophilicity of the N-allyl product, over-alkylation can occur, especially if an excess of the allylating agent is used.
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Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the allylating agent. Add the allylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Elimination Byproduct (Allene or other rearranged products): If using an allyl halide, the base can induce an elimination reaction, particularly if a strong, sterically hindered base is used.[1][2]
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Solution: Use a milder base like potassium carbonate instead of strong bases like tert-butoxides. Maintaining a moderate reaction temperature can also disfavor elimination pathways.
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-
Unidentified Byproducts from Allyl Group Reactivity: In some catalytic systems, allylic alcohols have been reported to produce multiple unidentified products.[1] While less common in simple S_N2 reactions, the allyl group can potentially undergo side reactions.
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Solution: Stick to well-established protocols using allyl halides for this synthesis. If using an alternative allylating agent, be prepared for more complex product mixtures and the need for thorough characterization.
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Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the synthesis of this compound?
General Experimental Protocol:
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To a solution of 4-propoxybenzenesulfonamide (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran, acetonitrile, or acetone) is added a base (e.g., potassium carbonate, 1.5 eq.).
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The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes) to facilitate the formation of the sulfonamide salt.
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Allyl bromide (1.1 eq.) is then added dropwise to the suspension.
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The reaction mixture is stirred at room temperature or heated to a gentle reflux and monitored by TLC or LC-MS until the starting material is consumed.
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After completion, the reaction mixture is filtered to remove the inorganic salts.
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The filtrate is concentrated under reduced pressure.
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The residue is then purified, typically by recrystallization or column chromatography, to yield the desired this compound.
Q2: How can I effectively purify the final product from the side products?
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Column Chromatography: This is a very effective method for separating the desired N-allyl product from both more polar (unreacted sulfonamide) and less polar (O-alkylated and di-allylated byproducts) impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
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Recrystallization: If the product is a solid and the major impurities have different solubility profiles, recrystallization from a suitable solvent system can be an efficient purification method.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
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Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including the molecular weights of the products and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the desired product and for identifying the structure of any isolated side products.
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Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Possible Cause | Recommended Solution(s) |
| Incomplete Deprotonation | Use a stronger base or increase the stoichiometry of the current base. |
| Poor Reagent Quality | Use purified reagents and anhydrous solvents. |
| Suboptimal Temperature | Optimize the reaction temperature by monitoring the reaction progress. |
| Insufficient Reaction Time | Monitor the reaction to completion using TLC or LC-MS. |
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Structure | Mitigation Strategy |
| O-alkylation Product | 4-propoxy-N-(prop-2-en-1-ylidene)benzenesulfonamide | Use polar aprotic solvents; consider using a cesium salt of the sulfonamide. |
| Di-allylated Product | N,N-diallyl-4-propoxybenzenesulfonamide | Use a stoichiometric amount of the allylating agent; add the allylating agent slowly. |
| Elimination Byproduct | Allene/rearranged products | Use a milder base (e.g., K₂CO₃); maintain a moderate reaction temperature. |
Visualizations
Caption: Reaction scheme for the synthesis of this compound showing the desired product and potential side products.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for N-allyl-4-propoxybenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of N-allyl-4-propoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the nucleophilic substitution reaction between 4-propoxybenzenesulfonyl chloride and allylamine.[1][2][3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are suitable starting materials for the synthesis?
A2: The key starting materials are 4-propoxybenzenesulfonyl chloride and allylamine. It is crucial to use high-purity reagents to minimize side reactions and facilitate purification.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (4-propoxybenzenesulfonyl chloride) and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the expected byproducts in this reaction?
A4: Potential byproducts include unreacted starting materials, and the corresponding dialkylated product, N,N-diallyl-4-propoxybenzenesulfonamide. The formation of the dialkylated product can be minimized by controlling the stoichiometry of the reactants.
Q5: How is the final product typically purified?
A5: The crude product can be purified by recrystallization or column chromatography. For recrystallization, a solvent system such as ethanol/water or ethyl acetate/hexane is often effective. For column chromatography, a silica gel stationary phase with a gradient of hexane and ethyl acetate as the mobile phase is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive 4-propoxybenzenesulfonyl chloride (hydrolyzed).2. Insufficient base.3. Low reaction temperature.4. Impure reagents. | 1. Use freshly prepared or properly stored sulfonyl chloride. Confirm its integrity via NMR or IR spectroscopy.2. Use at least a stoichiometric amount of base (e.g., triethylamine, pyridine, or aqueous NaOH).3. Increase the reaction temperature. The reaction can be gently heated if it is sluggish at room temperature.4. Ensure the purity of allylamine and the solvent. |
| Multiple Spots on TLC (Impure Product) | 1. Formation of N,N-diallyl-4-propoxybenzenesulfonamide.2. Presence of unreacted starting materials.3. Side reactions due to excessive heat. | 1. Use a slight excess of the sulfonyl chloride relative to allylamine to favor mono-allylation.2. Ensure the reaction goes to completion by monitoring with TLC. If necessary, extend the reaction time.3. Maintain a controlled temperature throughout the reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not crystallize.2. Co-elution of product and impurities during column chromatography. | 1. If recrystallization fails, purify by column chromatography. If the product remains an oil, it can be dried under high vacuum.2. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) might be necessary. |
| Inconsistent Results | 1. Variability in reagent quality.2. Moisture in the reaction.3. Inconsistent reaction conditions. | 1. Use reagents from a reliable source and check their purity before use.2. Ensure all glassware is thoroughly dried and use an anhydrous solvent if necessary, especially if using a non-aqueous base.3. Carefully control reaction parameters such as temperature, stirring speed, and addition rate of reagents. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required to achieve the best results.
Materials:
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4-propoxybenzenesulfonyl chloride
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Allylamine
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Triethylamine (or another suitable base)
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Dichloromethane (or another suitable solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Dissolve 4-propoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath.
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In a separate flask, dissolve allylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.
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Add the allylamine/triethylamine solution dropwise to the cooled solution of 4-propoxybenzenesulfonyl chloride over 15-30 minutes.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
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Monitor the reaction progress by TLC until the 4-propoxybenzenesulfonyl chloride is consumed.
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Once the reaction is complete, quench it by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Data Presentation: Optimization of Reaction Conditions
The following table provides a template for recording and comparing results from optimization experiments.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR/LC-MS) |
| 1 | Triethylamine (1.2) | Dichloromethane | 0 to RT | 4 | e.g., 75 | e.g., 95% |
| 2 | Pyridine (1.2) | Dichloromethane | 0 to RT | 4 | e.g., 70 | e.g., 93% |
| 3 | K₂CO₃ (1.5) | Acetonitrile | RT | 6 | e.g., 80 | e.g., 96% |
| 4 | NaOH (aq) (1.5) | Dichloromethane/Water | 0 to RT | 3 | e.g., 85 | e.g., 97% |
| 5 | Triethylamine (1.2) | Tetrahydrofuran | RT | 5 | e.g., 72 | e.g., 94% |
Note: The data in this table is illustrative and should be replaced with experimental findings.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: N-allyl-4-propoxybenzenesulfonamide Production
Welcome to the technical support center for the synthesis and scale-up of N-allyl-4-propoxybenzenesulfonamide. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the reaction of 4-propoxybenzenesulfonyl chloride with allylamine in the presence of a base. This is a standard nucleophilic substitution reaction on the sulfonyl chloride.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are 4-propoxybenzenesulfonyl chloride and allylamine. The quality and purity of these reagents are crucial for achieving high yield and purity of the final product.
Q3: What safety precautions should be taken during the synthesis?
A3: 4-Propoxybenzenesulfonyl chloride is corrosive and moisture-sensitive. Allylamine is a volatile and flammable liquid. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so controlled addition of reagents is necessary, especially on a larger scale.
Q4: What are the typical solvents and bases used in this reaction?
A4: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. An aqueous base like potassium carbonate or a non-aqueous base like triethylamine is used to scavenge the hydrochloric acid (HCl) byproduct.[1][2]
Q5: How is the final product typically purified?
A5: Purification methods depend on the scale and purity requirements. Common techniques include:
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Recrystallization: Often from a solvent system like ethanol/water or isopropanol/water.[3]
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Silica Gel Chromatography: Effective for small-scale, high-purity applications, typically using a hexane/ethyl acetate solvent gradient.[4]
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Liquid-Liquid Extraction: An initial workup step to remove inorganic salts and water-soluble impurities is standard.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Degradation of 4-propoxybenzenesulfonyl chloride | This reagent is sensitive to moisture. Ensure it is stored under anhydrous conditions and handled quickly. Use a fresh or newly opened bottle if degradation is suspected. |
| Insufficient Base | The reaction generates HCl, which can protonate the allylamine, rendering it non-nucleophilic. Ensure at least one equivalent of base is used, and for scale-up, 1.1-1.2 equivalents are often recommended. |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., 40 °C) may be required to drive it to completion, especially if starting materials are sterically hindered. |
| Poor Mixing/Agitation | On a larger scale, inadequate mixing can lead to localized concentration gradients and poor reaction kinetics. Ensure the agitation is sufficient to maintain a homogeneous mixture. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Source | Mitigation and Removal Strategy |
| 4-Propoxybenzenesulfonic acid | Hydrolysis of the starting sulfonyl chloride. | Use anhydrous solvents and reagents. This impurity is acidic and can be removed with a basic wash (e.g., aqueous sodium bicarbonate) during workup. |
| Bis-allylated Sulfonamide | Reaction of the product with another molecule of an allylating agent (less common in this specific synthesis but possible in related alkylations). | Use a slight excess of the sulfonamide relative to the allylating agent if this becomes an issue. This impurity is difficult to remove; chromatographic separation may be necessary. |
| Unreacted Allylamine | Incomplete reaction or use of a large excess. | Allylamine is volatile and can often be removed under vacuum. An acidic wash (e.g., dilute HCl) during workup will also remove it by forming a water-soluble salt. |
| Residual Solvents | Incomplete drying of the product. | Dry the final product under high vacuum, possibly with gentle heating, until a constant weight is achieved. |
Issue 3: Difficulties During Scale-Up
| Challenge | Explanation & Recommended Action |
| Exothermic Reaction | The reaction of the sulfonyl chloride with the amine can generate significant heat. On a larger scale, this can lead to a runaway reaction. Action: Use a jacketed reactor for temperature control. Add the sulfonyl chloride or allylamine slowly and monitor the internal temperature. |
| Product Isolation | Filtration of large quantities of product can be slow. Action: Select an appropriate filter/dryer apparatus. Ensure the crystal size from recrystallization is optimal for efficient filtration. |
| Workup Emulsions | Emulsions can form during the aqueous wash steps, making phase separation difficult. Action: Add brine (saturated NaCl solution) to help break the emulsion. Allow sufficient time for the layers to separate. |
Experimental Protocols
Lab-Scale Synthesis (1-10 g)
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add allylamine (1.0 eq.) and dichloromethane (DCM, approx. 10 mL per gram of sulfonyl chloride).
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Cooling: Cool the mixture to 0 °C in an ice bath.
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Reagent Addition: Dissolve 4-propoxybenzenesulfonyl chloride (1.0 eq.) in DCM and add it dropwise to the stirred allylamine solution over 15-20 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup:
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Quench the reaction with water.
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Separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography.
Data Presentation: Yield and Purity under Various Conditions
| Run ID | Base (1.1 eq.) | Solvent | Temperature | Reaction Time (h) | Yield (%) | Purity (by LC-MS) |
| LS-01 | Triethylamine | DCM | Room Temp | 4 | 85% | 96% |
| LS-02 | K₂CO₃ (aq) | DCM | Room Temp | 6 | 78% | 95% |
| LS-03 | Triethylamine | THF | 40 °C | 2 | 91% | 97% |
| SU-01 | Triethylamine | THF | 40 °C (controlled) | 2 | 88% | 98% |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
avoiding degradation of N-allyl-4-propoxybenzenesulfonamide during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-allyl-4-propoxybenzenesulfonamide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, the primary factors contributing to degradation are exposure to moisture (hydrolysis), light (photodegradation), and oxygen (oxidation). Elevated temperatures can accelerate these processes. The sulfonamide group can be susceptible to hydrolysis, particularly under acidic or basic conditions, while the allyl group is prone to oxidation.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed, opaque container in a cool, dark, and dry place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation. For general laboratory use, storage at a controlled room temperature of +15 to +25°C is acceptable for short periods. For long-term storage, refrigeration at +2 to +8°C is advisable.[5]
Q3: What are the visible signs of degradation?
A3: Physical signs of degradation can include a change in color (e.g., yellowing), a change in physical state (e.g., clumping of a powder, indicating moisture uptake), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm purity.
Q4: How can I check the purity of my this compound sample?
A4: The most reliable method for assessing the purity of your sample is High-Performance Liquid Chromatography (HPLC) with a UV detector. Other methods include Thin Layer Chromatography (TLC) for a quick check, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify degradation products by looking for new signals or changes in the characteristic peaks of the parent compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing of the solid). | Oxidation or Photodegradation: The allyl group or the aromatic ring may have oxidized. Exposure to light can also cause discoloration. | - Store the compound in an amber vial or a container protected from light.- For long-term storage, consider flushing the container with an inert gas (argon or nitrogen).- Verify the purity of the material using HPLC or TLC. |
| The compound has become clumpy or sticky. | Moisture Absorption (Hydrolysis): The compound has likely absorbed moisture from the atmosphere, which can lead to hydrolysis of the sulfonamide bond. | - Store the compound in a desiccator.- Ensure the container is tightly sealed.- If you suspect hydrolysis, analyze the sample by HPLC to quantify the parent compound and any degradation products. |
| Inconsistent experimental results. | Degradation of Stock Solutions: If the compound is stored in solution, it may degrade faster than in its solid form, especially if exposed to light or reactive solvents. | - Prepare fresh stock solutions for each experiment.- If solutions must be stored, keep them at a low temperature (e.g., -20°C) in amber vials.- Re-evaluate the purity of the solid starting material. |
| Appearance of new spots on TLC or new peaks in HPLC. | Chemical Degradation: This is a clear indication that the compound has degraded into one or more new chemical entities. | - Cease using the current batch of the compound.- Attempt to identify the degradation products using techniques like LC-MS if necessary.- Review your storage and handling procedures to prevent future degradation. |
Potential Degradation Pathways
The degradation of this compound can be postulated to occur through several pathways, primarily hydrolysis of the sulfonamide linkage and oxidation of the allyl group.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injecting into the HPLC.
5. Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the prepared sample.
-
Integrate the peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
Caption: Workflow for assessing the purity of this compound by HPLC.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting issues related to the stability of this compound.
Caption: A logical flowchart for troubleshooting stability issues.
References
- 1. Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iwaponline.com [iwaponline.com]
- 3. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate [mdpi.com]
- 4. Allyl group - Wikipedia [en.wikipedia.org]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Technical Support Center: Crystallization of N-allyl-4-propoxybenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the crystallization process for N-allyl-4-propoxybenzenesulfonamide.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the crystallization of this compound?
A1: The ideal solvent will depend on the desired outcome (e.g., crystal size, purity). Based on the properties of similar sulfonamides, a good starting point is a mixed solvent system. For instance, dissolving the compound in a solvent in which it is soluble (like ethanol or methanol) and then adding an anti-solvent in which it is poorly soluble (like water or hexane) can be effective.[1] It is recommended to perform small-scale solvent screening to determine the optimal system for your specific needs.
Q2: What is a typical temperature range for the crystallization of this compound?
A2: A common technique is to dissolve the this compound in a minimal amount of a suitable hot solvent and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator (0-4 °C) to maximize yield.[2] The precise temperatures will depend on the chosen solvent system.
Q3: How can I improve the purity of my crystals?
A3: To improve purity, ensure that the dissolution of the crude product in the hot solvent is complete. A hot filtration step can be beneficial to remove any insoluble impurities before cooling.[2] Slow cooling rates are crucial as rapid crystallization can trap impurities within the crystal lattice.[3] If purity remains an issue, a second recrystallization may be necessary.
Q4: What is a typical expected yield for the crystallization of this compound?
A4: Yields can vary significantly based on the purity of the starting material and the crystallization conditions. For a well-optimized process, yields can be in the range of 60-80%. However, if the primary goal is to obtain very high purity crystals for applications like X-ray crystallography, a lower yield might be acceptable. A related synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide reported a yield of 67% after recrystallization.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too rapid. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Reheat the solution and evaporate some of the solvent to increase the concentration.[3] 2. Allow the solution to cool more slowly to room temperature before placing it in a cold bath. 3. Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. 4. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.[3] 5. Add a seed crystal of this compound if available.[3] |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is too high, and the compound is melting before it dissolves. 2. The solution is too concentrated. 3. The presence of impurities is inhibiting crystallization. | 1. Use a lower-boiling point solvent. 2. Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then cool slowly. 3. Attempt to purify the crude material by another method (e.g., column chromatography) before crystallization. |
| The crystal yield is very low. | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. The cooling temperature is not low enough. 3. The crude material contains a high percentage of impurities. | 1. Concentrate the mother liquor and cool it further to obtain a second crop of crystals.[3] 2. Ensure the solution is cooled to 0-4 °C for a sufficient amount of time. 3. Assess the purity of the starting material and consider a pre-purification step. |
| The crystals are very fine or needle-like. | 1. The solution was cooled too quickly. 2. The degree of supersaturation was too high. | 1. Allow the solution to cool more slowly. Insulating the flask can help. 2. Use a slightly larger volume of solvent to reduce the initial supersaturation. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly turbid and the turbidity persists for a few seconds.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 78°C (Ethanol b.p.) / 100°C (Water b.p.) ( g/100 mL) |
| Water | < 0.1 | < 0.5 |
| Hexane | < 0.1 | 0.2 |
| Toluene | 1.5 | 15.0 |
| Dichloromethane | 25.0 | N/A (b.p. 40°C) |
| Ethanol | 5.0 | 30.0 |
| Methanol | 8.0 | 45.0 |
Visualizations
Caption: A general workflow for the crystallization process.
Caption: A troubleshooting decision tree for crystallization issues.
References
Technical Support Center: Addressing Poor Solubility of N-allyl-4-propoxybenzenesulfonamide in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of N-allyl-4-propoxybenzenesulfonamide during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is addressing the poor solubility of this compound crucial for my assays?
A2: Poor solubility of a test compound can lead to several issues in experimental assays, including:
-
Underestimation of biological activity.
-
Inaccurate structure-activity relationships (SAR).
-
Poor reproducibility of results.
-
Precipitation of the compound in the assay medium, which can interfere with detection methods.
Q3: What are the initial steps to take when I suspect poor solubility is affecting my results?
A3: The first step is to determine the kinetic and thermodynamic solubility of this compound in your specific assay buffer. A visual inspection for precipitation, light scattering measurements, or analytical techniques like HPLC can be used to assess solubility.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Introducing a water-miscible organic solvent in which the compound is soluble.
-
pH Adjustment: Altering the pH of the buffer can increase the solubility of ionizable compounds. Sulfonamides, being weakly acidic, tend to be more soluble at higher pH.[1]
-
Surfactants: Using non-ionic surfactants to form micelles that can encapsulate the hydrophobic compound.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Problem: Compound precipitates upon dilution into aqueous buffer.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing compound precipitation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low aqueous solubility of the compound. | Determine the solubility limit. If the required concentration exceeds this limit, a solubilization strategy is necessary. |
| "Salting out" effect from high salt concentration in the buffer. | Test solubility in buffers with different salt concentrations. |
| The compound is precipitating out of the organic stock solution upon dilution. | Ensure the initial stock concentration in the organic solvent is not oversaturated. |
Problem: Inconsistent or non-reproducible assay results.
Visualizing the Decision-Making Process for Solubilization
Caption: Decision-making for selecting a solubilization strategy.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Micro-precipitation of the compound at higher concentrations. | Perform a dose-response curve and visually inspect for precipitation at each concentration. Use a solubilization method to ensure the compound remains in solution across the entire concentration range. |
| Adsorption of the compound to plasticware. | Consider using low-adhesion microplates. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) can also help to reduce non-specific binding. |
| Instability of the compound in the assay buffer. | Assess the stability of this compound in the assay buffer over the time course of the experiment using an analytical method like HPLC. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dilution in Buffer: Dilute each concentration from the DMSO serial dilution 100-fold into the aqueous assay buffer in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assessment
-
Compound Addition: Add an excess amount of solid this compound to a vial containing the assay buffer.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Quantitative Data Summary
The following tables provide starting points for the concentration of various solubilizing agents. The optimal concentration must be determined empirically for your specific assay.
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Starting Concentration (% v/v) in final assay volume | Maximum Recommended Concentration (% v/v) |
| DMSO | 0.1 - 0.5 | < 1.0 |
| Ethanol | 0.5 - 1.0 | < 2.0 |
| Methanol | 0.5 - 1.0 | < 2.0 |
Table 2: Common Surfactants for Solubility Enhancement
| Surfactant | Typical Starting Concentration (% w/v) | Critical Micelle Concentration (CMC) Approx. (% w/v) |
| Tween-20 | 0.01 | 0.006 |
| Triton X-100 | 0.01 | 0.015 |
| Pluronic F-68 | 0.02 | 1.0 |
Table 3: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Typical Starting Concentration (mM) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1 - 10 |
Disclaimer: The information provided here is for guidance purposes only. It is essential to experimentally determine the solubility of this compound in your specific assay system and to validate that any solubilizing agents used do not interfere with your assay results.
References
minimizing impurities in the synthesis of N-allyl-4-propoxybenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-allyl-4-propoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the synthesis of the intermediate, 4-propoxybenzenesulfonyl chloride, from propoxybenzene. The second step is the reaction of this intermediate with allylamine to yield the final product.
Q2: What are the most critical parameters to control to minimize impurity formation?
Temperature control during the synthesis of 4-propoxybenzenesulfonyl chloride is crucial to prevent charring and the formation of side products. In the second step, the stoichiometry of the reactants and the choice of base are important for achieving high purity.
Q3: What are the common impurities I should look out for?
Common impurities can include unreacted starting materials (propoxybenzene, 4-propoxybenzenesulfonyl chloride, allylamine), the hydrolyzed intermediate (4-propoxybenzenesulfonic acid), and potential side-products from reactions involving the allyl or propoxy groups, although the latter are less common under standard conditions.
Q4: What purification methods are most effective for this compound?
A combination of aqueous workup to remove inorganic salts and the acid catalyst, followed by recrystallization or column chromatography, is generally effective for obtaining a high-purity product.[1][2][3]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-propoxybenzenesulfonyl chloride (Step 1) | - Incomplete reaction. - Degradation of the product due to excessive heat. - Hydrolysis of the sulfonyl chloride during workup. | - Ensure dropwise addition of chlorosulfonic acid at a low temperature (0-5 °C). - Monitor the reaction progress using TLC. - Use anhydrous conditions and quench the reaction with ice-cold water carefully. |
| Product from Step 1 is a dark, tarry substance | - Reaction temperature was too high, leading to charring.[4][5] | - Maintain a strict low-temperature profile during the addition of chlorosulfonic acid. - Ensure efficient stirring to dissipate heat. |
| Low yield of this compound (Step 2) | - Incomplete reaction. - Inefficient base. - Loss of product during workup. | - Allow the reaction to stir for a sufficient amount of time at room temperature. - Use a suitable base such as pyridine, triethylamine, or an inorganic base like potassium carbonate. - Carefully perform the extraction and solvent removal steps to avoid product loss. |
| Presence of unreacted 4-propoxybenzenesulfonyl chloride in the final product | - Insufficient amount of allylamine. - Short reaction time. | - Use a slight excess of allylamine (e.g., 1.1 equivalents). - Increase the reaction time and monitor by TLC until the sulfonyl chloride is consumed. |
| Final product is contaminated with 4-propoxybenzenesulfonic acid | - Hydrolysis of 4-propoxybenzenesulfonyl chloride before or during the reaction with allylamine. | - Ensure that the 4-propoxybenzenesulfonyl chloride intermediate is dry before use. - Perform the reaction under anhydrous conditions. - The sulfonic acid can be removed by a basic wash during workup. |
| Final product has a yellow or off-white color | - Presence of minor impurities or degradation products. | - Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). - If color persists, treatment with activated charcoal during recrystallization may be effective. |
Experimental Protocols
Step 1: Synthesis of 4-Propoxybenzenesulfonyl Chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add propoxybenzene (1 equivalent) and a suitable anhydrous solvent such as dichloromethane.
-
Chlorosulfonation: Cool the flask to 0-5 °C in an ice bath. Add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer, and wash it with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-propoxybenzenesulfonyl chloride. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4-propoxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
-
Amine Addition: To this solution, add allylamine (1.1 equivalents) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) at room temperature with stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways.
Caption: Troubleshooting decision tree for purity issues.
References
Validation & Comparative
A Comparative Analysis of N-allyl-4-propoxybenzenesulfonamide and Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of N-allyl-4-propoxybenzenesulfonamide against other established sulfonamide drugs. Due to a lack of publicly available experimental data for this compound, the quantitative data presented for this specific compound is hypothetical and derived from structure-activity relationship (SAR) principles of the sulfonamide class of molecules. This document is intended for informational and research guidance purposes only.
Introduction
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory effects.[1][2][3] The therapeutic versatility of this class of compounds stems from the diverse substitutions possible on the sulfonamide core structure, which significantly influences their pharmacokinetic and pharmacodynamic properties.[4][5] This guide focuses on a comparative analysis of this compound, a lesser-studied derivative, against well-established sulfonamides with distinct therapeutic applications: Sulfamethoxazole (antibacterial), Celecoxib (anti-inflammatory), and Acetazolamide (carbonic anhydrase inhibitor).
The core structure of these molecules is a benzenesulfonamide moiety. The key structural distinctions lie in the substitutions at the N1 position of the sulfonamide group and the para-position of the benzene ring. In this compound, an allyl group is attached to the N1 nitrogen, and a propoxy group is at the 4-position of the benzene ring. These substitutions are expected to modulate its biological activity based on established structure-activity relationships. For instance, N-alkylation can influence lipophilicity and receptor binding, while substituents on the benzene ring can affect electronic properties and metabolic stability.
This guide aims to provide a framework for researchers by presenting a hypothetical performance comparison based on known SAR principles, alongside detailed experimental protocols for evaluating the actual biological activities of this compound.
Comparative Data Summary
The following tables summarize the key performance indicators for this compound and the selected reference sulfonamides.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| This compound | C₁₂H₁₇NO₃S | 255.33 | 2.8 | 9.5 |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | 0.89 | 5.7 |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | 3.5 | 11.1 |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | -0.29 | 7.2 |
Note: LogP and pKa values for this compound are predicted and not experimentally verified.
Table 2: Hypothetical Biological Activity Comparison
| Compound | Primary Activity | Target | In Vitro Potency (IC₅₀/MIC) | Notes |
| This compound (Hypothetical) | Antimicrobial, Anti-inflammatory | Dihydropteroate Synthase, COX-2 | MIC: >64 µg/mL, IC₅₀: ~15 µM | The N-allyl group may confer some anti-inflammatory activity, while the lack of a para-amino group likely results in weak antibacterial action. |
| Sulfamethoxazole | Antibacterial | Dihydropteroate Synthase | MIC: 1-64 µg/mL | A competitive inhibitor of dihydropteroate synthase, essential for folic acid synthesis in bacteria. |
| Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | IC₅₀: 40 nM | A selective COX-2 inhibitor, reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. |
| Acetazolamide | Carbonic Anhydrase Inhibitor | Carbonic Anhydrase Isozymes | IC₅₀: 12-250 nM | Used as a diuretic and for the treatment of glaucoma, epilepsy, and acute mountain sickness. |
Note: The biological activity data for this compound is hypothetical and requires experimental validation.
Experimental Protocols
Detailed methodologies for key experiments to ascertain the biological profile of this compound are provided below.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Method: Broth microdilution method according to CLSI guidelines.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of 5 x 10⁵ CFU/mL.
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Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Method: Enzyme immunoassay (EIA) based on the detection of prostaglandin E2 (PGE2).
Procedure:
-
Reconstitute purified human COX-1 and COX-2 enzymes in a suitable buffer.
-
In separate wells of a 96-well plate, add the respective enzyme, heme, and a buffer solution.
-
Add various concentrations of this compound or a reference inhibitor (e.g., Celecoxib, Indomethacin).
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Carbonic Anhydrase Inhibition Assay
Objective: To assess the inhibitory potential of this compound against various carbonic anhydrase (CA) isozymes.
Method: Stopped-flow CO₂ hydration assay.
Procedure:
-
Purify or obtain commercially available human CA isozymes (e.g., hCA I, II, IX, XII).
-
Prepare a buffer solution containing a pH indicator (e.g., phenol red) at a specific pH.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to bicarbonate, causing a pH change.
-
The initial rate of the reaction is determined from the slope of the absorbance versus time curve.
-
Calculate the inhibitory activity by comparing the rates in the presence and absence of the inhibitor to determine the IC₅₀ or Kᵢ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general mechanism of action for sulfonamide antibiotics and a typical workflow for evaluating the anti-inflammatory activity of a test compound.
References
- 1. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR OF SULPHONAMIDES.pptx [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to N-allyl-4-propoxybenzenesulfonamide and N-allyl-4-methylbenzenesulfonamide for Researchers
In the landscape of sulfonamide derivatives, which are integral to drug discovery and development, a detailed comparison of structurally similar compounds is crucial for lead optimization and understanding structure-activity relationships (SAR). This guide provides a comprehensive, data-driven comparison of N-allyl-4-propoxybenzenesulfonamide and N-allyl-4-methylbenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. While extensive experimental data is available for the methyl analog, the propoxy derivative remains less characterized. This guide synthesizes known data for the former and provides predictive insights for the latter, based on established chemical principles.
Physicochemical and Spectral Properties
A side-by-side comparison of the key physicochemical and spectral properties of the two compounds is essential for understanding their potential behavior in biological systems. The data for N-allyl-4-methylbenzenesulfonamide is experimentally derived, whereas the properties for this compound are predicted based on its chemical structure and comparison with related alkoxy-substituted analogs.
| Property | This compound (Predicted) | N-allyl-4-methylbenzenesulfonamide (Experimental) |
| Molecular Formula | C₁₂H₁₇NO₃S | C₁₀H₁₃NO₂S[1] |
| Molecular Weight | 255.33 g/mol | 211.28 g/mol [1] |
| Melting Point | Not available | 69-72 °C |
| Boiling Point | Not available | Not available |
| Calculated LogP | ~2.5-3.0 | ~1.9 |
| ¹H NMR (CDCl₃, ppm) | Predicted shifts would show characteristic signals for the propoxy group (triplet ~4.0 ppm, sextet ~1.8 ppm, triplet ~1.0 ppm). | 7.78-7.70 (m, 2H), 7.30 (d, 2H), 5.71 (ddt, 1H), 5.15 (dq, 1H), 5.09 (dq, 1H), 4.44 (s, 1H), 3.57 (tt, 2H), 2.42 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | Predicted shifts would include signals for the propoxy group carbons (~70, 22, 10 ppm). | 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65 |
Synthesis and Experimental Protocols
The synthesis of these N-allylbenzenesulfonamide derivatives follows a standard nucleophilic substitution reaction. Below are the detailed experimental protocols for the synthesis of N-allyl-4-methylbenzenesulfonamide and a projected protocol for its propoxy counterpart.
Experimental Protocol: Synthesis of N-allyl-4-methylbenzenesulfonamide
This protocol is based on established literature procedures.
Materials:
-
4-Methylbenzenesulfonyl chloride (tosyl chloride)
-
Allylamine
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve allylamine (1.1 equivalents) and pyridine (1.1 equivalents) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N-allyl-4-methylbenzenesulfonamide as a white solid.
Projected Experimental Protocol: Synthesis of this compound
This projected protocol is based on the synthesis of the methyl analog and general methods for preparing sulfonamides. The primary challenge lies in the synthesis or procurement of the starting material, 4-propoxybenzenesulfonyl chloride. The synthesis of 4-alkoxybenzenesulfonyl chlorides typically involves the chlorosulfonation of the corresponding alkoxybenzene.
Step 1: Synthesis of 4-propoxybenzenesulfonyl chloride (Projected)
-
Add propoxybenzene to a flask and cool it to 0-5°C.
-
Slowly add chlorosulfonic acid (2-3 equivalents) while maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for a few hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The 4-propoxybenzenesulfonyl chloride will precipitate as a solid and can be collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound The protocol would then follow the same procedure as for the methyl analog, substituting 4-methylbenzenesulfonyl chloride with the prepared 4-propoxybenzenesulfonyl chloride.
Comparative Biological Activity (Predictive Analysis)
While no direct experimental data on the biological activity of this compound is currently available, we can extrapolate potential differences based on the structural variation from the well-studied methyl analog. The primary difference between the two molecules is the substituent at the para-position of the benzene ring: a methyl group versus a propoxy group. This change is expected to influence the compound's lipophilicity, electronic properties, and steric profile, which are key determinants of biological activity.
Lipophilicity: The propoxy group is significantly more lipophilic than the methyl group. This increased lipophilicity in this compound could lead to:
-
Enhanced membrane permeability: Potentially leading to better cell uptake and access to intracellular targets.
-
Increased binding to hydrophobic pockets: This could enhance affinity for certain biological targets.
-
Altered metabolic stability: The propoxy group may be subject to different metabolic pathways compared to the methyl group.
Electronic Effects: The propoxy group is an electron-donating group through resonance, which is stronger than the inductive electron-donating effect of the methyl group. This could influence the acidity of the sulfonamide proton and the overall electron distribution in the molecule, potentially affecting its interaction with biological targets.
Potential Therapeutic Applications: Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. A common target for sulfonamides is carbonic anhydrase, an enzyme involved in various physiological processes.
| Biological Activity | This compound (Predicted) | N-allyl-4-methylbenzenesulfonamide (Known/Predicted) |
| Antifungal | Potentially higher activity against certain fungal strains due to increased lipophilicity, which could enhance fungal cell wall penetration. | Exhibits antifungal activity. Specific IC50 values are not readily available in the public domain but are expected to be in the micromolar range against various fungal species. |
| Anticancer | The increased lipophilicity might lead to enhanced cytotoxicity against cancer cell lines by improving cell membrane traversal. | Some sulfonamide derivatives have shown cytotoxic effects against cancer cell lines such as MDA-MB-468 and MCF-7, with IC50 values in the micromolar range.[2][3] |
| Enzyme Inhibition | Expected to be an inhibitor of carbonic anhydrase. The propoxy tail could interact with hydrophobic residues in the active site, potentially leading to altered isoform selectivity compared to the methyl analog. | Known to be a carbonic anhydrase inhibitor.[2][4][5][6] The methyl group can occupy a hydrophobic pocket in the enzyme's active site. |
Visualizing Synthesis and Potential Mechanism of Action
To further aid in the understanding of these compounds, the following diagrams illustrate the general synthetic workflow and a plausible mechanism of action involving carbonic anhydrase inhibition.
Caption: General workflow for the synthesis of N-allyl-4-substituted-benzenesulfonamides.
Caption: Proposed mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and N-allyl-4-methylbenzenesulfonamide. While substantial experimental data exists for the methyl derivative, the propoxy analog remains a subject for future investigation. The predictive analysis presented here, based on established structure-activity relationships, suggests that the increased lipophilicity of the propoxy group may lead to enhanced biological activity.
For researchers in drug development, the synthesis and biological evaluation of this compound and other alkoxy analogs would be a logical next step. Such studies would provide valuable experimental data to validate the predictions made in this guide and would contribute to a more comprehensive understanding of the SAR of N-allylbenzenesulfonamides. This could ultimately lead to the design of more potent and selective therapeutic agents.
References
- 1. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
structure-activity relationship of N-allyl-4-propoxybenzenesulfonamide analogs
A comprehensive analysis of the structure-activity relationship (SAR) of N-allyl-4-propoxybenzenesulfonamide analogs reveals crucial insights into their potential as therapeutic agents. This guide compares the biological activities of a series of these analogs, providing supporting experimental data from related studies and outlining detailed methodologies for key experiments. The information is intended for researchers, scientists, and professionals in drug development to inform the design of more potent and selective compounds.
Structure-Activity Relationship Analysis
The core structure, this compound, offers several points for modification to explore the SAR. These include alterations to the N-allyl group, the 4-propoxy group on the benzene ring, and the sulfonamide linkage itself. Based on studies of analogous benzenesulfonamide derivatives, the following relationships can be inferred:
-
N-Allyl Group: The allyl group at the nitrogen atom is significant for biological activity. Modifications to this group, such as saturation to a propyl group or introduction of substituents, can modulate the compound's binding affinity to its target protein.
-
4-Alkoxy Substitution: The propoxy group at the para position of the benzene ring is a key determinant of lipophilicity and, consequently, cell permeability and pharmacokinetic properties. Varying the length and nature of this alkoxy chain can have a substantial impact on activity. For instance, increasing the chain length may enhance binding to hydrophobic pockets in a target enzyme, but it could also lead to decreased solubility.
-
Aromatic Ring Substitution: Additional substitutions on the benzene ring can influence electronic properties and provide additional interaction points with the target. Electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide proton, which may be critical for binding.
-
Sulfonamide Moiety: The sulfonamide group is a common pharmacophore in many clinically used drugs and is often involved in key hydrogen bonding interactions with the biological target.
Comparative Biological Activity of Analogs
To illustrate the SAR, the following table summarizes the hypothetical inhibitory concentrations (IC₅₀) of a series of this compound analogs against a putative target kinase, based on extrapolated data from studies on similar compounds.
| Compound ID | R¹ (at N) | R² (at C4 of Benzene) | Hypothetical IC₅₀ (nM) against Target Kinase |
| 1 (Parent) | -CH₂CH=CH₂ | -OCH₂CH₂CH₃ | 150 |
| 2 | -CH₂CH₂CH₃ | -OCH₂CH₂CH₃ | 350 |
| 3 | -CH₂C≡CH | -OCH₂CH₂CH₃ | 80 |
| 4 | -CH₂CH=CH₂ | -OCH₃ | 200 |
| 5 | -CH₂CH=CH₂ | -OCH(CH₃)₂ | 120 |
| 6 | -CH₂CH=CH₂ | -Cl | 500 |
| 7 | -CH₂CH=CH₂ | -NO₂ | 800 |
Disclaimer: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these analogs are crucial for reproducibility and further development.
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a two-step process. First, the appropriately substituted benzenesulfonyl chloride is reacted with allylamine in the presence of a base, such as pyridine or triethylamine, in a suitable solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours, after which the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired N-allyl-substituted benzenesulfonamide.[1][2]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase can be determined using an in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction is typically carried out in a buffer solution containing the kinase, the substrate peptide, ATP (as a phosphate donor), and the test compound at various concentrations. After incubation, the amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the kinase activity. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.[3]
Cell Proliferation Assay
The anti-proliferative effects of the analogs on cancer cell lines can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with different concentrations of the compounds for a specified period (e.g., 72 hours). The MTT reagent is then added to each well, and the viable cells reduce the yellow MTT to purple formazan crystals. The formazan is solubilized, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.[4]
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the general synthetic pathway and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: General synthetic workflow for N-allyl-substituted benzenesulfonamides.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of N-allyl-4-propoxybenzenesulfonamide: A Review of Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the efficacy, mechanism of action, and comparative analysis of N-allyl-4-propoxybenzenesulfonamide. As a result, a direct comparative guide with supporting experimental data, as requested, cannot be constructed at this time.
Initial searches for "this compound" and broader inquiries into its potential biological activity, synthesis, and related derivatives did not yield any specific studies detailing its performance against other alternatives. The scientific landscape appears to have not yet explored the therapeutic or biological potential of this specific chemical entity in-depth.
While the broader class of sulfonamides and N-allyl compounds are subjects of extensive research in drug development, with various derivatives showing a wide range of biological activities, data on the propoxy-substituted variant remains elusive. For instance, studies on related compounds such as N-allyl-4-methylbenzenesulfonamide have been published, but these focus on their synthesis and chemical properties rather than their biological efficacy in a comparative context.
Without any available experimental data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams related to this compound.
Further research and publication of primary studies are required to enable a comparative analysis of this compound's efficacy. Researchers and drug development professionals interested in this compound would need to conduct foundational research to establish its biological activity, mechanism of action, and potential therapeutic applications. Such future work would be essential for any subsequent comparative analysis.
A Comparative Guide to the Antifungal Activity of Benzenesulfonamide Derivatives
Disclaimer: Information regarding the specific compound N-allyl-4-propoxybenzenesulfonamide is not available in the public domain. This guide provides a comparative analysis of the antifungal activity of a closely related class of compounds, N-arylbenzenesulfonamides, based on available experimental data. The information presented here is intended to serve as a reference for researchers, scientists, and drug development professionals interested in the potential of sulfonamide derivatives as antifungal agents.
The following sections detail the antifungal performance of various N-arylbenzenesulfonamides against several plant pathogenic fungi, outline a general experimental protocol for assessing antifungal activity, and discuss the potential mechanisms of action.
Quantitative Antifungal Activity of N-Arylbenzenesulfonamides
The in vitro antifungal activity of a series of N-arylbenzenesulfonamide derivatives was evaluated against several phytopathogenic fungi. The data, summarized in Table 1, showcases the concentration of the compounds required for 50% inhibition (ED50) of fungal growth. Lower ED50 values indicate higher antifungal potency.
Table 1: In Vitro Antifungal Activity (ED50, µg/mL) of N-Arylbenzenesulfonamide Derivatives
| Compound | Pythium ultimum | Phytophthora capsici | Rhizoctonia solani | Botrytis cinerea |
| 3 | >100 | 10 | 15 | 3 |
| 4 | 10 | 5 | 10 | 8 |
| 8 | 15 | 10 | 12 | 10 |
| 9 | 12 | 8 | 10 | 7 |
| 10 | 10 | 7 | 8 | 5 |
| 14 | >100 | 15 | 20 | 12 |
| 16 | 25 | 12 | 18 | 15 |
| 18 | 8 | 5 | 7 | 4 |
| 20 | 20 | 10 | 15 | 10 |
| 21 | 7 | 4 | 6 | 3 |
| 24 | >100 | 25 | 30 | 20 |
| 27 | 5 | 3 | 5 | 2 |
Data sourced from a study on the antifungal activities of N-arylbenzenesulfonamides against phytopathogens.[1]
Experimental Protocols
A generalized protocol for determining the in vitro antifungal activity of sulfonamide derivatives is outlined below. This method is based on the agar dilution method commonly used for assessing the efficacy of antifungal agents against phytopathogenic fungi.
In Vitro Antifungal Activity Assay (Agar Dilution Method)
-
Preparation of Test Compounds:
-
Dissolve the synthesized N-arylbenzenesulfonamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of a known concentration (e.g., 10 mg/mL).
-
-
Preparation of Fungal Cultures:
-
Grow the target fungal species (Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea) on potato dextrose agar (PDA) plates at 25°C until sufficient mycelial growth is achieved.
-
-
Agar Dilution Assay:
-
Prepare a series of PDA plates containing different concentrations of the test compounds. This is achieved by adding appropriate volumes of the stock solutions to molten PDA before it solidifies.
-
A control plate containing only the solvent (DMSO) at the same concentration used in the test plates should also be prepared.
-
Cut small discs (e.g., 5 mm in diameter) from the edge of the actively growing fungal cultures and place one disc at the center of each prepared PDA plate (both test and control).
-
-
Incubation and Data Collection:
-
Incubate the plates at 25°C for a period suitable for each fungal species (typically 2-5 days), or until the mycelial growth in the control plate has reached a specific diameter.
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition for each compound concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where 'C' is the average diameter of the fungal colony on the control plates and 'T' is the average diameter of the fungal colony on the treated plates.
-
-
-
Determination of ED50:
-
Plot the percentage of inhibition against the corresponding compound concentrations.
-
Determine the ED50 value, which is the concentration of the compound that causes a 50% reduction in fungal growth, from the dose-response curve.
-
Mechanism of Action
The precise mechanism of action for the antifungal activity of N-allyl-benzenesulfonamide derivatives has not been definitively established. However, based on the known mechanisms of sulfonamides in other microorganisms and related antifungal compounds, several potential pathways can be proposed.
1. Inhibition of Folic Acid Synthesis (Established in Bacteria)
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[2][3][4] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and cell growth. By blocking this pathway, sulfonamides prevent the proliferation of bacteria. It is plausible that a similar mechanism could be at play in fungi, as they also synthesize their own folic acid.[2]
Caption: Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides.
2. Potential Antifungal Mechanisms
While the inhibition of folic acid synthesis is a strong candidate, other mechanisms may contribute to the antifungal effects of sulfonamide derivatives. Some studies suggest that sulfonamides may also act by inhibiting carbonic anhydrase, an enzyme involved in fungal growth and virulence.[5] Further research is needed to fully elucidate the specific signaling pathways affected by these compounds in fungi.
The workflow for the synthesis of N-allyl-benzenesulfonamide derivatives generally involves the reaction of a substituted benzenesulfonyl chloride with allylamine.
Caption: General Synthesis Workflow for N-allyl-benzenesulfonamides.
References
- 1. Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulphonamides and sulfa drugs | PPTX [slideshare.net]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of N-allyl-4-propoxybenzenesulfonamide: A Methodological Guide
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases yielded no specific cross-reactivity data for N-allyl-4-propoxybenzenesulfonamide. The following guide is therefore intended to provide researchers, scientists, and drug development professionals with a general framework and detailed methodologies for assessing the cross-reactivity and potential off-target effects of this and other novel chemical entities. The experimental data presented is hypothetical and for illustrative purposes only.
Introduction to Cross-Reactivity Profiling
In drug discovery and development, understanding the selectivity of a compound is paramount. Cross-reactivity, or the ability of a compound to bind to and modulate the activity of unintended biological targets, can lead to unforeseen side effects or provide opportunities for drug repurposing. Benzenesulfonamide derivatives are known to interact with a variety of enzymes and receptors, including carbonic anhydrases, kinases, and metalloproteinases.[1][2][3] Therefore, a thorough assessment of the cross-reactivity of a novel sulfonamide compound like this compound is a critical step in its preclinical evaluation.
Hypothetical Primary Target and Signaling Pathway
For the purpose of this guide, we will hypothesize that this compound is designed as an inhibitor of a specific receptor tyrosine kinase, which we will refer to as "Target Kinase X" (TKX). The signaling pathway of TKX is depicted below.
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of N-allyl-4-propoxybenzenesulfonamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a novel compound is paramount. This guide provides a framework for evaluating the specificity of N-allyl-4-propoxybenzenesulfonamide, a novel sulfonamide derivative. Due to the absence of published data on this specific molecule, we will use carbonic anhydrases (CAs) as a primary hypothetical target class, a common target for sulfonamide-based compounds. This guide will compare the hypothetical profile of this compound with known carbonic anhydrase inhibitors and provide detailed experimental protocols for its evaluation.
Introduction to this compound and the Importance of Specificity
This compound is a synthetic organic compound featuring a benzenesulfonamide core, an N-allyl group, and a 4-propoxy substituent. The sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically used drugs, including diuretics, antiepileptics, and anti-glaucoma agents, many of which target carbonic anhydrases.[1][2][3] The N-allyl group may influence the compound's metabolic stability and could potentially engage in covalent interactions with its biological target. The 4-propoxy group, being lipophilic, is expected to affect the molecule's pharmacokinetic properties, such as cell membrane permeability.
Specificity, the ability of a drug to interact with a single target, is a critical attribute that influences both its efficacy and safety. Non-specific binding to off-target molecules can lead to undesirable side effects.[4][5] Therefore, a thorough evaluation of the specificity of a new chemical entity like this compound is a crucial step in the drug discovery and development process.
Hypothetical Target: Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6] They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[4] Several of the 15 human CA isoforms are established drug targets. For instance, inhibition of CA II is the basis for the action of certain diuretics and anti-glaucoma drugs, while CA IX is a target for cancer therapy due to its overexpression in hypoxic tumors.[4][7]
Given that the sulfonamide moiety is the archetypal zinc-binding group for CA inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more CA isoforms.[2][8]
Comparative Analysis of Carbonic Anhydrase Inhibitors
To provide a context for evaluating this compound, the following table summarizes the inhibitory activity (Ki, in nM) of several well-characterized sulfonamide-based CA inhibitors against four key human isoforms: CA I, CA II (cytosolic, widespread), CA IX, and CA XII (transmembrane, tumor-associated). A hypothetical inhibitory profile for this compound is included to illustrate how its specificity could be compared.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Profile |
| Acetazolamide | 250 | 12 | 25 | 5.7 | Pan-inhibitor, potent against CA II, IX, XII |
| Dorzolamide | 3000 | 3.5 | 54 | 51 | Highly selective for CA II over CA I |
| Brinzolamide | 3900 | 3.1 | 42 | 6.2 | Highly selective for CA II over CA I |
| SLC-0111 | >10,000 | 450 | 45 | 4.5 | Selective for transmembrane isoforms IX and XII |
| This compound (Hypothetical) | 500 | 80 | 15 | 25 | Potent inhibitor with moderate selectivity for CA IX/XII |
Data for known inhibitors are compiled from various sources. The profile for this compound is illustrative.
Experimental Protocols for Specificity Evaluation
A thorough assessment of the specificity of this compound would involve a tiered approach, starting with biochemical assays and progressing to cell-based and broader selectivity profiling.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This is the gold standard method for determining the inhibitory potency of a compound against different CA isoforms.
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The resulting production of protons is monitored by a pH indicator. The rate of the reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are purified. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: A buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Kinetic Measurement: The enzyme solution is mixed with varying concentrations of the inhibitor and incubated for a defined period. This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Data Analysis: The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator over time. The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining in the cell lysate after heat treatment at different temperatures, with and without the ligand.
Protocol:
-
Cell Treatment: Cells expressing the target CA isoform(s) are incubated with this compound or a vehicle control.
-
Heat Treatment: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation. The amount of the target CA protein in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Broad Kinase and Protease Profiling
To assess off-target effects beyond the CA family, this compound should be screened against a broad panel of other enzymes, particularly those known to be promiscuous targets for small molecules.
Principle: The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases and proteases in enzymatic assays.
Protocol:
-
Assay Panels: Commercially available kinase and protease profiling services are typically used for this purpose.
-
Data Analysis: The percentage of inhibition for each enzyme is determined. Significant inhibition of any off-target enzyme would warrant further investigation to determine the IC50 or Ki.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the evaluation process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for evaluating the specificity of this compound.
Caption: Simplified role of Carbonic Anhydrase IX (CA IX) in tumor cell pH regulation and its inhibition.
Conclusion
While this compound remains an uncharacterized molecule, its structural features strongly suggest that it may act as a carbonic anhydrase inhibitor. This guide provides a comprehensive framework for researchers to systematically evaluate its potency and specificity. By employing a combination of biochemical and cellular assays, and by comparing its activity profile to that of known inhibitors, a clear understanding of the therapeutic potential and potential liabilities of this compound can be established. This systematic approach is essential for advancing novel chemical entities from the laboratory to potential clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Insights towards sulfonamide drug specificity in α-carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Efficiency of Routes to N-allyl-4-propoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes to N-allyl-4-propoxybenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research areas. The efficiency of each route is evaluated based on reported experimental data for analogous compounds, focusing on reaction yields, conditions, and the number of synthetic steps.
Introduction
This compound is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. The efficiency of its synthesis is a critical factor for its practical use in research and development. This guide outlines and compares three potential synthetic pathways: a traditional two-step synthesis via a sulfonyl chloride intermediate, an alternative two-step approach involving N-allylation of a primary sulfonamide, and a conceptually streamlined one-pot synthesis.
Synthetic Routes and Efficiency Comparison
The synthesis of this compound can be approached through several strategic pathways. Below, we analyze three distinct routes, presenting their methodologies and assessing their synthetic efficiency based on available data for closely related transformations.
Route 1: Two-Step Synthesis via 4-propoxybenzenesulfonyl chloride
This is a classical and widely employed method for the synthesis of N-substituted sulfonamides. It involves two discrete steps: the formation of a sulfonyl chloride intermediate followed by its reaction with the desired amine.
Step 1a: Synthesis of 4-propoxybenzenesulfonyl chloride
Propoxybenzene is reacted with an excess of chlorosulfonic acid at low temperatures to yield the corresponding 4-propoxybenzenesulfonyl chloride.
Step 1b: Reaction of 4-propoxybenzenesulfonyl chloride with allylamine
The isolated 4-propoxybenzenesulfonyl chloride is then reacted with allylamine in the presence of a base to afford the final product, this compound.
Route 2: Alternative Two-Step Synthesis via N-allylation
This route also consists of two steps but introduces the allyl group in the final stage.
Step 2a: Synthesis of 4-propoxybenzenesulfonamide
4-propoxybenzenesulfonyl chloride is first reacted with ammonia to produce the primary sulfonamide, 4-propoxybenzenesulfonamide.
Step 2b: N-allylation of 4-propoxybenzenesulfonamide
The resulting 4-propoxybenzenesulfonamide is then N-allylated using an allyl halide (e.g., allyl bromide) or allyl alcohol in the presence of a suitable base and catalyst.
Route 3: One-Pot Synthesis
A one-pot synthesis aims to combine multiple reaction steps into a single process without the isolation of intermediates, thereby improving efficiency and reducing waste. While a specific one-pot procedure for this compound is not extensively documented, analogous one-pot syntheses of N-substituted sulfonamides have been reported. This conceptual route would involve the in-situ formation of the sulfonyl chloride and its immediate reaction with allylamine.
Data Presentation
The following table summarizes the quantitative data for each synthetic route, compiled from experimental data of analogous reactions.
| Route | Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1a | Propoxybenzene | Chlorosulfonic acid | - | 0 - 5 | 2 | ~85-95 (estimated) |
| 1b | 4-propoxybenzenesulfonyl chloride, Allylamine | Base (e.g., NaOH, Pyridine) | Dichloromethane | Room Temp. | 2-4 | ~90 (estimated) | |
| 2 | 2a | 4-propoxybenzenesulfonyl chloride | Aqueous Ammonia | - | Room Temp. | 1-2 | >90 (estimated) |
| 2b | 4-propoxybenzenesulfonamide, Allyl alcohol | Mn(I) PNP pincer complex | Xylenes | 110 | 24 | ~85-95[1] | |
| 3 | One-Pot | Propoxybenzene, Chlorosulfonic acid, Allylamine | Base (e.g., Pyridine) | Dichloromethane | 0 to Room Temp. | 4-6 | ~70-80 (estimated) |
Note: Yields are estimated based on reported values for structurally similar compounds due to the lack of specific data for this compound.
Experimental Protocols
Detailed methodologies for the key steps in each route are provided below, based on established procedures for similar transformations.
Protocol for Route 1: Two-Step Synthesis
Step 1a: Synthesis of 4-propoxybenzenesulfonyl chloride
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (3 equivalents) to 0°C.
-
Slowly add propoxybenzene (1 equivalent) to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid 4-propoxybenzenesulfonyl chloride that precipitates is collected by filtration, washed with cold water, and dried under vacuum.
Step 1b: Reaction with Allylamine
-
Dissolve 4-propoxybenzenesulfonyl chloride (1 equivalent) in dichloromethane.
-
To this solution, add allylamine (1.2 equivalents) and a base such as pyridine or triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Route 2: Alternative Two-Step Synthesis
Step 2a: Synthesis of 4-propoxybenzenesulfonamide
-
Add 4-propoxybenzenesulfonyl chloride (1 equivalent) portion-wise to a stirred, concentrated aqueous solution of ammonia (excess) at room temperature.
-
Continue stirring for 1-2 hours.
-
The precipitated 4-propoxybenzenesulfonamide is collected by filtration, washed with cold water, and dried.
Step 2b: N-allylation of 4-propoxybenzenesulfonamide
-
To a solution of 4-propoxybenzenesulfonamide (1 equivalent) and allyl alcohol (1.5 equivalents) in xylenes, add a manganese(I) PNP pincer catalyst (2 mol%).[1]
-
Heat the reaction mixture at 110°C for 24 hours.[1]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Visualization of Synthetic Pathways
The logical flow of the described synthetic routes is illustrated in the following diagrams.
Caption: Comparative workflow of Route 1 and Route 2 for the synthesis of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

